Cyclohexanone, 2-isopropyl-, oxime (6CI)
Description
Contextualization within Oxime Chemistry Research
Oximes, characterized by the R1R2C=NOH functional group, are a versatile class of organic compounds. They are typically crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds (aldehydes and ketones). arpgweb.com The formation of an oxime involves the reaction of a ketone or aldehyde with hydroxylamine (B1172632). arpgweb.com This reaction is a condensation reaction, where a molecule of water is eliminated.
Research in oxime chemistry is extensive, largely due to their role as key intermediates in various synthetic transformations. One of the most significant reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.orgorganic-chemistry.org This rearrangement is of great industrial importance and is a cornerstone of nylon production. wikipedia.org Furthermore, oximes and their derivatives exhibit a range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals. arpgweb.com
Significance of Cyclohexanone (B45756) Oxime Systems in Chemical Transformations
The parent compound, cyclohexanone oxime, is a crucial industrial chemical. Its primary application is as the precursor to ε-caprolactam, the monomer for Nylon 6. wikipedia.orgwikipedia.org This transformation is achieved through the Beckmann rearrangement, where the cyclohexanone oxime ring is expanded to a seven-membered lactam ring. wikipedia.org
The introduction of substituents on the cyclohexanone ring, such as an isopropyl group at the 2-position (alpha to the carbonyl carbon), significantly influences the Beckmann rearrangement. For an unsymmetrical ketoxime like 2-isopropylcyclohexanone (B93567) oxime, the rearrangement can theoretically yield two different lactam products. The stereochemistry of the oxime (the spatial arrangement of the -OH group relative to the substituents on the ring) is a critical factor in determining which alkyl group migrates, and thus, the structure of the resulting lactam. wikipedia.org For ketoximes, the rearrangement is stereospecific, with the group anti-periplanar (on the opposite side) to the hydroxyl group on the nitrogen atom being the one that migrates. wikipedia.org
Overview of Research Trajectories for 2-Isopropylcyclohexanone Oxime
Given the chemistry of related compounds, research on 2-isopropylcyclohexanone oxime would likely focus on several key areas:
Synthesis and Stereochemistry: The synthesis of 2-isopropylcyclohexanone oxime from 2-isopropylcyclohexanone and hydroxylamine would be expected to produce a mixture of (E) and (Z) stereoisomers. acs.org Research would involve developing methods to control and separate these isomers, as their stereochemistry dictates the outcome of subsequent reactions. acs.org The characterization of these isomers would be a primary objective.
Regioselectivity of the Beckmann Rearrangement: A major research trajectory would be the investigation of the Beckmann rearrangement of the separated (E) and (Z) isomers of 2-isopropylcyclohexanone oxime. It is generally observed in the rearrangement of α-alkylcyclohexanone oximes that the more substituted carbon atom preferentially migrates. This would lead to the formation of 7-isopropyl-azepan-2-one. Studies would aim to confirm this regioselectivity and to explore reaction conditions that could potentially favor the formation of the alternative lactam, 3-isopropyl-azepan-2-one.
Properties of the Resulting Lactams: The substituted caprolactams produced from the rearrangement of 2-isopropylcyclohexanone oxime would be novel compounds. Research would involve their isolation, purification, and characterization. Further studies could explore their potential as monomers for specialty polyamides with modified properties, or as intermediates in the synthesis of other organic molecules. Substituted caprolactams have been investigated for various applications, including their use as specialty solvents.
Detailed Research Findings
Synthesis: The standard method for the synthesis of 2-isopropylcyclohexanone oxime would be the reaction of its parent ketone, 2-isopropylcyclohexanone, with hydroxylamine or a salt like hydroxylamine hydrochloride in the presence of a base. arpgweb.com
Properties of the Precursor Ketone: The starting material for the synthesis of the target oxime is 2-isopropylcyclohexanone. Its known properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-Isopropylcyclohexanone |
| CAS Number | 1004-77-9 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Boiling Point | 194-196 °C |
| Density | 0.904 - 0.922 g/cm³ |
| Appearance | Colorless liquid |
(Data sourced from references ontosight.ailookchem.comguidechem.comnih.gov)
Expected Properties of Cyclohexanone, 2-isopropyl-, oxime: Based on its chemical structure, the following properties can be calculated or are expected.
| Property | Value/Information |
| Chemical Name | Cyclohexanone, 2-isopropyl-, oxime |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol (Calculated) |
| Stereoisomers | Expected to exist as (E) and (Z) isomers. |
| Physical State | Likely a solid at room temperature, similar to cyclohexanone oxime. |
| Melting Point | Not available in the searched literature. |
| Boiling Point | Not available in the searched literature. |
The Beckmann Rearrangement: The acid-catalyzed Beckmann rearrangement of 2-isopropylcyclohexanone oxime is expected to yield one of two possible substituted ε-caprolactams, depending on the stereochemistry of the oxime.
| Reactant (Oxime Isomer) | Expected Major Product |
| (E)-2-isopropylcyclohexanone oxime | 7-isopropyl-azepan-2-one |
| (Z)-2-isopropylcyclohexanone oxime | 3-isopropyl-azepan-2-one |
The prediction of the major product is based on the principle that the group anti-periplanar to the oxime's hydroxyl group migrates. For α-substituted cyclohexanone oximes, the isomer where the more substituted carbon migrates is often the thermodynamically favored product.
Properties
CAS No. |
103029-30-7 |
|---|---|
Molecular Formula |
C9H17NO |
Synonyms |
Cyclohexanone, 2-isopropyl-, oxime (6CI) |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone Oximes and Their Substituted Analogs
Traditional Condensation Reactions
The most fundamental and widely employed method for the synthesis of cyclohexanone (B45756) oximes is the condensation reaction between a cyclohexanone derivative and a source of hydroxylamine (B1172632). wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
Reactant Precursors and Optimization of Oximation Conditions
The success of the oximation reaction hinges on the reactivity of the ketone and the hydroxylamine source, as well as the careful optimization of reaction conditions to maximize yield and purity.
The carbonyl carbon of cyclohexanone is electrophilic and thus susceptible to attack by nucleophiles. In the case of Cyclohexanone, 2-isopropyl-, oxime (6CI), the starting material is 2-isopropylcyclohexanone (B93567). The presence of the isopropyl group at the C-2 position introduces steric hindrance around the carbonyl group. This steric bulk can influence the rate of nucleophilic attack by hydroxylamine. Compared to unsubstituted cyclohexanone, the approach of the nucleophile to the carbonyl carbon in 2-isopropylcyclohexanone is more hindered, which may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) to achieve comparable conversion rates.
Hydroxylamine (NH₂OH) is the primary reagent for oximation. Due to its instability as a free base, it is commonly used in the form of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663) ([NH₃OH]₂SO₄). google.com To generate the free, nucleophilic hydroxylamine in situ, a base is added to the reaction mixture to neutralize the acid. Common bases used for this purpose include sodium hydroxide, sodium carbonate, and sodium acetate (B1210297). The choice of base can influence the pH of the reaction medium, which in turn affects the reaction rate and equilibrium.
The reactivity of the hydroxylamine source is directly related to the availability of the free hydroxylamine. The equilibrium for the deprotonation of the hydroxylammonium salt must favor the formation of the free base to ensure a sufficient concentration of the nucleophile for the reaction to proceed efficiently.
| Hydroxylamine Source | Common Activating Base | Key Considerations |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Sodium Hydroxide (NaOH) | Strong base, ensures complete deprotonation. |
| Sodium Carbonate (Na₂CO₃) | Weaker base, provides buffering effect. | |
| Hydroxylamine Sulfate ([NH₃OH]₂SO₄) | Ammonia (B1221849) (NH₃) | Often used in industrial processes. |
| Sodium Acetate (CH₃COONa) | Mild base, suitable for sensitive substrates. |
Mechanistic Aspects of Oxime Formation via Condensation
The formation of a cyclohexanone oxime from a cyclohexanone and hydroxylamine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. brainly.in
Nucleophilic Addition: The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of free hydroxylamine on the electrophilic carbonyl carbon of the cyclohexanone. This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally reversible.
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, typically by the solvent or a trace amount of acid. The resulting protonated hydroxyl group is a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the oxime. This dehydration step is often the rate-determining step and is acid-catalyzed.
Influence of Catalysts and Solvents on Condensation Pathways
The choice of catalyst and solvent plays a crucial role in optimizing the condensation reaction for the synthesis of cyclohexanone oximes.
Catalysts: While the oximation reaction can proceed without a catalyst, it is often accelerated by the presence of an acid or a base.
Acid Catalysis: The reaction is typically carried out under weakly acidic conditions (pH 4-5). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine. However, at very low pH, the hydroxylamine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction.
Solvents: The choice of solvent can affect the solubility of the reactants and the position of the equilibrium.
Water: Water is a common solvent for oximation reactions, especially when using hydroxylamine salts. It is polar and can effectively dissolve the reactants.
Alcohols: Alcohols such as ethanol or methanol are also frequently used. They are good solvents for both the ketone and the hydroxylamine.
Aromatic Hydrocarbons: Solvents like toluene or benzene can be used, particularly when azeotropic removal of water is desired to shift the equilibrium towards the product. google.com
| Solvent | Key Properties | Impact on Reaction |
| Water | High polarity, good solvent for hydroxylamine salts. | Favors dissolution of reactants, but may require removal to drive equilibrium. |
| Ethanol | Good solvent for both reactants. | Allows for a homogeneous reaction mixture. |
| Toluene | Immiscible with water. | Enables azeotropic removal of water, driving the reaction to completion. |
| Acetonitrile (B52724) | Polar aprotic solvent. | Can increase reaction rates in some cases. |
Industrial Scale Synthesis Routes
On an industrial scale, the synthesis of cyclohexanone oxime is a highly optimized process, driven by the massive demand for caprolactam, the precursor to Nylon 6. While traditional condensation is the underlying chemistry, several process variations have been developed to improve efficiency, reduce waste, and utilize more economical starting materials.
One of the most significant industrial advancements is the ammoximation process . This method involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a catalyst. eni.com This process generates hydroxylamine in situ, which then reacts with the cyclohexanone to form the oxime.
A key catalyst in this process is Titanium Silicalite-1 (TS-1) , a shape-selective zeolite catalyst. eni.com The ammoximation of cyclohexanone is typically carried out in a solvent such as tert-butanol (B103910). eni.com
For the synthesis of Cyclohexanone, 2-isopropyl-, oxime (6CI) on an industrial scale, a similar ammoximation process could theoretically be adapted. However, the economic viability would depend on the specific demand for the resulting 2-isopropyl-caprolactam.
Another industrial route involves the reaction of cyclohexane (B81311) with nitrosyl chloride in the presence of UV light. wikipedia.org This photochemical process generates the oxime hydrochloride directly from the much cheaper cyclohexane feedstock. However, this process is generally less common than the ammoximation route.
The choice of industrial route is dictated by factors such as raw material cost, catalyst availability and cost, energy consumption, and environmental considerations, particularly the generation of byproducts like ammonium (B1175870) sulfate in older processes. google.com The trend in modern industrial synthesis is towards more sustainable and atom-economical processes like ammoximation.
Ammoximation Processes
Ammoximation represents a significant advancement in oxime synthesis, providing a greener and more direct route compared to traditional methods that produce substantial waste, such as ammonium sulfate. rsc.orgirjet.net This process is particularly noted for its high efficiency and selectivity.
The success of the industrial ammoximation process is largely credited to the development of the Titanium Silicalite-1 (TS-1) catalyst. irjet.neteni.com TS-1 is a shape-selective zeolite catalyst where some silicon atoms in the MFI-type silica (B1680970) framework are replaced by titanium atoms. eni.comacs.org The catalytic activity is attributed to these isolated, tetrahedrally coordinated Ti(IV) active sites within the zeolite structure. cardiff.ac.ukacs.org
These titanium sites are highly effective in activating hydrogen peroxide, which facilitates the in-situ formation of a hydroxylamine intermediate from ammonia and H₂O₂. rsc.orgcardiff.ac.uk This intermediate then reacts non-catalytically with the ketone to produce the corresponding oxime with high selectivity. hydro-oxy.comcardiff.ac.uk The unique microporous structure of TS-1 also contributes to its high performance and stability in various oxidation reactions. eni.comacs.org
The efficiency of the ammoximation process is highly dependent on the optimization of several key process parameters, including temperature, pressure, reactant ratios, and catalyst concentration. The reaction is typically carried out in a liquid phase, often using a solvent like t-butanol, within a continuous stirred-tank reactor (CSTR). irjet.neteni.com
Studies have shown that optimal operating conditions can lead to cyclohexanone conversion rates and oxime selectivity both exceeding 99%. irjet.netacs.org The reaction is exothermic, and controlling the temperature is crucial for maintaining catalyst stability and preventing the degradation of hydrogen peroxide. eni.comacs.org Dynamic and kinetic analyses aim to maximize yield while minimizing the total annual cost and energy consumption of the process. researchgate.net
Below is a table summarizing typical process parameters and their impact on the reaction's efficiency.
| Parameter | Typical Range/Value | Impact on Efficiency | Source |
| Reaction Temperature | 80 - 90 °C | Affects reaction rate and H₂O₂ stability. Optimal temperature maximizes yield. | irjet.netacs.org |
| Pressure | 0.1 - 1.7 MPa | Lower pressures can favor higher oxime production in equilibrium reactors. | irjet.net |
| H₂O₂/Cyclohexanone Molar Ratio | ~1.10 | A slight stoichiometric excess of H₂O₂ is typically required for high conversion. | acs.org |
| NH₃/Cyclohexanone Molar Ratio | ~2.20 | Sufficient ammonia is needed to drive the reaction towards oxime formation. | acs.org |
| Catalyst | TS-1 | High catalyst activity and selectivity are key to the process's success. | irjet.neteni.com |
| Cyclohexanone Conversion | >99% | High conversion is achievable under optimized conditions. | irjet.netacs.org |
| Selectivity to Oxime | >99% | The TS-1 catalyst ensures very high selectivity towards the desired product. | hydro-oxy.comacs.org |
Cyclohexane Nitrosylation Approaches
An alternative industrial route to cyclohexanone oxime involves the direct nitrosylation of cyclohexane, a cheaper starting material than cyclohexanone. wikipedia.org This method, known as photonitrosation, utilizes nitrosyl chloride and is initiated by light.
The photonitrosation of cyclohexane with nitrosyl chloride (NOCl) proceeds through a free-radical mechanism. cdnsciencepub.comwikipedia.org The process is initiated by the photochemical homolytic cleavage of the relatively weak Cl-NO bond upon irradiation with light (hν), generating a chlorine radical (Cl•) and a nitric oxide radical (NO•). cdnsciencepub.comrsc.org
The subsequent propagation steps involve the abstraction of a hydrogen atom from the cyclohexane ring by the highly reactive chlorine radical, forming hydrogen chloride (HCl) and a cyclohexyl radical (C₆H₁₁•). cdnsciencepub.com This cyclohexyl radical then reacts with another molecule of nitrosyl chloride to yield the desired product, which is initially formed as a chloronitroso derivative that tautomerizes to the more stable cyclohexanone oxime hydrochloride. cdnsciencepub.com
The key steps in the free-radical chain process are outlined below:
Initiation: NOCl + hν → NO• + Cl• cdnsciencepub.com
Propagation 1: C₆H₁₂ + Cl• → C₆H₁₁• + HCl cdnsciencepub.com
Propagation 2: C₆H₁₁• + NOCl → C₆H₁₁NO + Cl• cdnsciencepub.com
Tautomerization: C₆H₁₁NO → C₆H₁₀=NOH
To overcome these challenges, several process refinements have been developed. A crucial refinement is to maintain a very low, steady-state concentration of NOCl in the reaction mixture. This is often achieved by adding the nitrosyl chloride gas slowly and continuously to the irradiated cyclohexane. Operating at low temperatures also helps to suppress side reactions and allows the cyclohexanone oxime hydrochloride to crystallize directly from the solution in high purity. More recent advancements focus on improving the safety and control of the process by using continuous flow reactors for the on-demand generation, in-line quantification, and immediate utilization of the hazardous and unstable nitrosyl chloride reagent. rsc.orgrsc.org
Catalytic Oxidation of Cyclohexylamine (B46788) Derivatives
The direct oxidation of cyclohexylamine derivatives presents a viable route to the corresponding oximes. This approach is particularly attractive as it utilizes readily available starting materials. The introduction of a substituent, such as a 2-isopropyl group, can influence the reaction's efficiency and selectivity.
Oxidizing Agents and Catalytic Systems for Oxime Formation
The conversion of primary amines to oximes requires a careful selection of oxidizing agents and catalytic systems to prevent over-oxidation to nitro compounds or other side products. For the oxidation of cyclohexylamine and its derivatives, several systems have been explored.
A notable method involves the use of molecular oxygen as the terminal oxidant in the presence of a dual-catalyst system comprising 1,1-diphenyl-2-picrylhydrazyl (DPPH) and tungsten oxide supported on alumina (WO3/Al2O3) acs.org. This system has demonstrated high efficiency for the conversion of various alicyclic and aliphatic amines to their corresponding oximes acs.org. The reaction is environmentally benign, producing water as the primary byproduct acs.org.
Another approach utilizes heterogeneous catalysts such as Al2O3-SiO2 under mild conditions. In a study on the oxidation of cyclohexylamine, a conversion of up to 100% with a selectivity of 83.6% for cyclohexanone oxime was achieved using an Al2O3-SiO2 catalyst in acetonitrile ciac.jl.cn. Similarly, NaY zeolite molecular sieves have also been employed as catalysts for this transformation sciengine.comsciengine.com.
For the specific case of Cyclohexanone, 2-isopropyl-, oxime (6CI), the presence of the isopropyl group may necessitate optimization of these catalytic systems. The steric hindrance introduced by the isopropyl group could influence the interaction of the amine with the catalyst's active sites, potentially affecting reaction rates and selectivity.
Table 1: Catalytic Systems for the Oxidation of Cyclohexylamine to Cyclohexanone Oxime
| Catalyst System | Oxidizing Agent | Key Features | Reference |
| DPPH and WO3/Al2O3 | Molecular Oxygen | Environmentally benign, high efficiency for various amines. | acs.org |
| Al2O3-SiO2 | Not specified | Mild reaction conditions, high conversion and selectivity. | ciac.jl.cn |
| NaY Zeolite | Not specified | Heterogeneous catalyst, potential for shape selectivity. | sciengine.comsciengine.com |
Reaction Pathways and Selectivity Control
The mechanism for the catalytic oxidation of cyclohexylamines to oximes is believed to proceed through a radical pathway. In the DPPH and WO3/Al2O3 catalyzed system, the reaction is initiated by an electron transfer from the primary amine to DPPH, followed by a proton transfer to generate an α-aminoalkyl radical intermediate acs.org. This radical then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide. The subsequent reaction of this hydroperoxide with the WO3/Al2O3 catalyst yields the oxime acs.org.
Selectivity in this transformation is crucial. The primary challenge is to prevent the over-oxidation of the oxime or the formation of other byproducts. The choice of catalyst and reaction conditions plays a pivotal role in controlling the product distribution. For instance, the structured pores of zeolite catalysts may offer shape selectivity, potentially favoring the formation of the desired oxime isomer in the case of substituted cyclohexylamines.
The 2-isopropyl group in the target molecule can influence selectivity in several ways. Its electron-donating nature may affect the stability of the radical intermediates, while its steric bulk could hinder further oxidation of the oxime product, thereby enhancing selectivity. However, the steric hindrance might also slow down the initial oxidation step. Therefore, careful tuning of reaction parameters such as temperature, pressure, and catalyst loading would be necessary to achieve optimal results for the synthesis of Cyclohexanone, 2-isopropyl-, oxime (6CI).
Emerging and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. Electrochemical synthesis has emerged as a promising alternative to traditional methods for the production of cyclohexanone oximes.
Electrochemical Synthesis of Cyclohexanone Oxime
Electrochemical methods offer several advantages, including the use of electrons as a clean reagent, operation at ambient temperature and pressure, and the potential for high selectivity. The core strategy for the electrochemical synthesis of cyclohexanone oxime involves the in situ generation of a reactive nitrogen species that can then react with cyclohexanone or its derivatives.
Nitrate (B79036)/Nitrite (B80452) Reduction for Hydroxylamine Generation in situ
A key innovation in the electrochemical synthesis of cyclohexanone oxime is the use of nitrate (NO3-) or nitrite (NO2-) as a nitrogen source. These ions can be electrochemically reduced at the cathode to generate hydroxylamine (NH2OH) in situ. The hydroxylamine then readily reacts with cyclohexanone in the electrolyte to form the oxime. This process avoids the handling of hazardous and unstable hydroxylamine, which is a significant advantage over conventional methods.
This approach has been successfully demonstrated for the synthesis of the parent cyclohexanone oxime. The reaction proceeds via a tandem mechanism where the electrochemically generated hydroxylamine undergoes a spontaneous nucleophilic addition-elimination reaction with cyclohexanone.
Electrocatalytic Systems for Oxime Formation
The efficiency and selectivity of the electrochemical synthesis are highly dependent on the electrocatalyst used. A variety of materials have been investigated for the reduction of nitrate/nitrite to hydroxylamine.
One effective system utilizes a bimetallic Zn-Cu alloy catalyst. These catalysts have been shown to drive the electrochemical reduction of nitrate, with the in situ formed hydroxylamine intermediate reacting with cyclohexanone to produce the oxime.
Another promising electrocatalyst is copper supported on titanium dioxide (Cu/TiO2). This system has been reported to achieve a high faradaic efficiency and formation rate for cyclohexanone oxime from the co-electrolysis of NOx and cyclohexanone.
For the synthesis of Cyclohexanone, 2-isopropyl-, oxime (6CI) via this electrochemical route, the 2-isopropylcyclohexanone would be used as the starting material. The presence of the isopropyl group is not expected to significantly interfere with the electrochemical generation of hydroxylamine. However, the subsequent condensation reaction between the sterically hindered ketone and hydroxylamine might be slower compared to the unsubstituted analog. This could necessitate longer reaction times or adjustments to the electrolyte composition to ensure high conversion.
Table 2: Electrocatalytic Systems for Cyclohexanone Oxime Synthesis
| Electrocatalyst | Nitrogen Source | Key Features |
| Zn-Cu Alloy | Nitrate | In situ generation of hydroxylamine, operates at ambient conditions. |
| Cu/TiO2 | NOx | High faradaic efficiency and formation rate. |
Process Design and Scalability Considerations in Electrosynthesis
The electrosynthesis of cyclohexanone oximes represents a promising green alternative to traditional chemical routes, which often involve harsh conditions and generate significant waste. rsc.orgnih.govacs.org This electrochemical approach typically involves the reduction of a nitrogen source, such as nitrate (NO₃⁻) or nitrite (NO₂⁻), to generate a hydroxylamine intermediate (*NH₂OH) at the catalyst surface. nih.govacs.orgresearchgate.net This intermediate then reacts in situ with cyclohexanone present in the electrolyte to form the oxime. nih.govresearchgate.net Process design and scalability are critical for the industrial viability of this technology, focusing on maximizing efficiency, yield, and throughput while minimizing energy consumption.
A key consideration is the design of the electrochemical reactor and the choice of catalyst. nih.govresearchgate.net For instance, a one-pot electrosynthesis strategy using a Zn-Cu alloy catalyst has been developed to produce cyclohexanone oxime from aqueous nitrate under ambient conditions. nih.govnih.gov The best performance was achieved with a Zn₉₃Cu₇ electrocatalyst, which reached a 97% yield and a 27% Faradaic efficiency (FE) for the oxime at a current density of 100 mA/cm². nih.govnih.gov Similarly, rutile titanium dioxide (R-TiO₂) has been employed as a catalyst for the hydrogenative coupling of nitrate and cyclohexanone, achieving a high productivity of 127.3 μmol cm⁻² h⁻¹ and an FE of 68.2%. chinesechemsoc.org
Scaling up these processes requires overcoming several challenges. A major hurdle is preventing the further reduction of the desired hydroxylamine intermediate to ammonia (NH₃), which is a competing and often more favorable reaction. researchgate.net The process scalability is often limited by the use of low polarization currents to favor the formation of *NH₂OH over NH₃. researchgate.net The design of catalysts that can selectively generate and accumulate the hydroxylamine intermediate is therefore crucial. researchgate.net Flow cells are often considered for larger-scale production, as they can enhance mass transport and improve reaction rates. For example, using an Fe electrocatalyst in a flow cell, a production rate of 55.9 g h⁻¹ gcat⁻¹ was achieved with nearly 100% yield of cyclohexanone oxime. researchgate.net
The table below summarizes the performance of various electrocatalytic systems, highlighting key parameters relevant to process design and scalability.
| Catalyst | Nitrogen Source | Current Density | Faradaic Efficiency (FE) | Yield/Productivity | Reference |
| Zn₉₃Cu₇ Alloy | Nitrate | 100 mA/cm² | 27% | 97% Yield | nih.govnih.gov |
| Rutile TiO₂ | Nitrate | 30 mA/cm² | 68.2% | 127.3 μmol cm⁻² h⁻¹ | chinesechemsoc.org |
| Cu-S | Nitrite | -50 mA/cm² | - | 6.6 mmol h⁻¹ | researchgate.net |
| Fe Electrocatalyst | Nitrogen Oxides | - | - | 55.9 g h⁻¹ gcat⁻¹ (in flow cell) | researchgate.net |
| Cu/TiO₂ | Nitrogen Oxides | - | 51.4% | 20.1 mg h⁻¹ cm⁻² | researchgate.net |
One-Pot Catalytic Strategies for Oxime Synthesis
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a core principle of green chemistry that enhances process efficiency by saving energy, time, and resources. rsc.org In the context of cyclohexanone oxime synthesis, this approach has been applied to consolidate complex multi-step transformations into a streamlined process. rsc.org
Another approach involves bifunctional catalytic centers within a single material structure. For instance, tetrahedral Ti sites in Ni-containing hollow titanium silicalite have been shown to serve as bifunctional centers in a cascade reaction for the oxidation-oximation of cyclohexane to produce cyclohexanone oxime. researchgate.net
Understanding the reaction mechanism, including the identification of intermediates and active species, is critical for optimizing one-pot catalytic processes. In the one-pot conversion of nitrobenzene (B124822) to cyclohexanone oxime using the AuPd/C catalyst, a multi-step mechanism was identified where the roles of both metal catalysts in each step were elucidated. rsc.org
The general mechanism for the formation of oximes from nitro compounds often involves the generation of a nitroso intermediate. For example, the hydrogenation of nitrocyclohexane to cyclohexanone oxime proceeds by first producing nitrosocyclohexane (B8604930), which then undergoes an α-H transfer to yield the final oxime product. rsc.org In metal-mediated reactions, the process can involve the initial formation of an organometallic compound, which then interacts with a nitrosation agent. acs.org The resulting nitroso compound, coordinated to the metal center, subsequently tautomerizes to the oxime. acs.org The identification of these transient species is often accomplished through a combination of experimental techniques and theoretical calculations. researchgate.netnih.gov
Alternative Reduction Pathways for Nitrocyclohexane
The direct reduction of nitrocyclohexane (NCH) is an atom-economical and environmentally friendly route to cyclohexanone oxime (CHO). rsc.orgbohrium.com This pathway has attracted significant research interest, focusing on the development of high-performance catalysts that can selectively hydrogenate the nitro group to the oxime without further reduction. rsc.org
The key to this pathway is the design of catalysts that exhibit high selectivity for cyclohexanone oxime. rsc.orgresearchgate.net Various metal-based catalysts have been investigated for this purpose. Bimetallic catalysts often show enhanced performance due to synergistic effects between the metals. rsc.org For instance, an atomically precise Cu₁₂Ag₁₇(SR)₁₂(PPh₃)₄ cluster catalyst demonstrated high selectivity in the hydrogenation of nitrocyclohexane, attributed to the unique synergy in the bimetallic cluster. rsc.orgrsc.org
Supported metal catalysts are also widely used. Palladium supported on single-wall carbon nanotubes (Pd/SWCNTs) gave a 96.4% selectivity to cyclohexanone oxime at a nitrocyclohexane conversion of 96.0% under mild conditions. researchgate.net The combination of copper species (Cu(0) and Cu⁺) on a silica (SiO₂) support has also been shown to elicit unique and selective catalysis in this hydrogenation reaction. researchgate.net More recently, NiTi-layered double hydroxide (LDH) derived catalysts have been shown to be highly efficient, with a NiTi-2 catalyst providing 90.71% selectivity to the oxime at 99.84% NCH conversion. researchgate.net
The table below compares the performance of several catalysts in the selective hydrogenation of nitrocyclohexane.
| Catalyst | Support/System | NCH Conversion | CHO Selectivity | Reference |
| Cu₁₂Ag₁₇ Cluster | Heterogeneous | - | ~100% (in EDA solvent) | rsc.org |
| Pd/SWCNTs | Carbon Nanotubes | 96.0% | 96.4% | researchgate.net |
| 5% Pd/CNT | Carbon Nanotubes | 97.6% | 85.9% | researchgate.net |
| NiTi-LDH (NiTi-2) | Layered Double Hydroxide | 99.84% | 90.71% | researchgate.net |
| CuNi | Activated Carbon | High Performance | High Selectivity | rsc.org |
A primary challenge in the hydrogenation of nitrocyclohexane is preventing the over-reduction of the target cyclohexanone oxime to byproducts such as cyclohexylamine (CHA) and cyclohexanone (CHone). researchgate.netresearchgate.net Controlling selectivity is therefore paramount and can be achieved by modifying the catalyst, support, and reaction conditions. rsc.orgbohrium.com
The choice of solvent also has a significant impact on selectivity. bohrium.com In studies with the Cu₁₂Ag₁₇ cluster catalyst, using ethylenediamine (EDA) as the solvent resulted in nearly 100% selectivity for cyclohexanone oxime. rsc.org It was suggested that EDA promotes the oximization step and inhibits the hydrolysis of the oxime to cyclohexanone. rsc.org By carefully tuning these catalytic and process parameters, it is possible to steer the reaction towards the desired oxime product with high fidelity.
Reaction Chemistry of Cyclohexanone Oximes: Rearrangements and Transformations
The Beckmann Rearrangement of Cyclohexanone (B45756) Oxime
The Beckmann rearrangement is an acid-catalyzed reaction that transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam. slideshare.nettestbook.com This transformation is a cornerstone of organic synthesis, most notably for its industrial application in converting cyclohexanone oxime into ε-caprolactam, the monomer for Nylon 6. chemistryviews.orgrsc.org
The traditional approach to the Beckmann rearrangement employs strong protic acids or other reagents capable of converting the oxime's hydroxyl group into a good leaving group.
The Beckmann rearrangement is named after the German chemist Ernst Otto Beckmann, who first described the reaction in 1886. numberanalytics.comvaia.comorganicreactions.org His initial work involved treating benzophenone (B1666685) oxime with phosphorus pentachloride, which resulted in its conversion to benzanilide. chemistryviews.orglibretexts.org This discovery was somewhat accidental, as Beckmann's primary goal was to develop a method to distinguish between aldehydes and ketones. libretexts.org The reaction soon proved to be a general and elegant transformation for converting oximes into their corresponding amides. rsc.org
A variety of strong acids and reagents are used to catalyze the classical Beckmann rearrangement. The archetypal industrial process for converting cyclohexanone oxime to caprolactam uses concentrated sulfuric acid. slideshare.netwikipedia.org Other commonly employed reagents include polyphosphoric acid, hydrogen fluoride, and phosphorus pentachloride. wikipedia.org Beckmann himself introduced a formulation known as the "Beckmann mixture," which consists of hydrochloric acid, acetic anhydride (B1165640), and acetic acid. libretexts.orgwikipedia.org These traditional methods often require harsh conditions, such as high temperatures and highly acidic media. libretexts.org
Table 1: Classical Acidic Reagents for Beckmann Rearrangement
| Reagent | Description |
| Sulfuric Acid (H₂SO₄) | The most common acid for commercial lactam production. wikipedia.org |
| Beckmann Mixture | A solution of acetic acid, hydrochloric acid, and acetic anhydride. wikipedia.org |
| Phosphorus Pentachloride (PCl₅) | The reagent used in Beckmann's original discovery. slideshare.net |
| Polyphosphoric Acid (PPA) | A strong acid used as a catalyst and solvent. wikipedia.org |
| Hydrogen Fluoride (HF) | Another strong acid capable of catalyzing the rearrangement. wikipedia.org |
The Beckmann rearrangement is a highly stereospecific reaction. The key mechanistic feature is that the alkyl or aryl group that migrates to the nitrogen atom is the one situated anti-periplanar (trans) to the leaving group on the oxime nitrogen. wikipedia.orgyoutube.com
For an unsymmetrically substituted cyclohexanone, such as Cyclohexanone, 2-isopropyl-, oxime , this stereospecificity dictates the regioselectivity of the reaction, leading to different lactam products depending on the initial geometry of the oxime. The oxime can exist as two geometric isomers, (E) and (Z).
In one isomer, the hydroxyl group is anti to the more substituted C2 carbon (bearing the isopropyl group). Migration of this carbon center results in the formation of 7-isopropyl-azepan-2-one .
In the other isomer, the hydroxyl group is anti to the C6 carbon. Migration of this less substituted carbon center leads to the formation of 3-isopropyl-azepan-2-one .
The regioselectivity is therefore determined by the configuration of the starting oxime. While the reaction itself is stereospecific, the conditions used can sometimes cause isomerization of the oxime before rearrangement, potentially leading to a mixture of both regioisomeric lactams. wikipedia.org The inherent migratory aptitude of the groups (generally aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl) also influences the outcome, with the more electron-rich and more substituted groups often migrating preferentially. chem-station.com
To overcome the environmental and practical drawbacks of classical methods, which often use corrosive reagents and produce significant waste, modern research has focused on developing heterogeneous catalytic systems.
A major focus of modern development is the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially recycled. researchgate.net These catalysts are employed in both vapor-phase and liquid-phase processes. The vapor-phase rearrangement offers advantages in terms of product separation, but often requires high temperatures that can lead to catalyst deactivation. jocpr.com Liquid-phase reactions can be performed under milder conditions. researchgate.netresearchgate.net
Various solid acid catalysts have been investigated for the Beckmann rearrangement of cyclohexanone oxime. These include:
Zeolites: Materials like H-ZSM-5 have been shown to catalyze the rearrangement in the vapor phase. Both strong acid sites and silanol (B1196071) groups within the zeolite structure can act as catalytic centers. jocpr.com
Mesoporous Molecular Sieves: Materials such as Al-MCM-41 and arenesulfonic acid-functionalized SBA-15 have been used for liquid-phase rearrangements. researchgate.net The incorporation of aluminum into the silica (B1680970) framework generates acid sites that significantly improve catalytic activity and selectivity to ε-caprolactam. capes.gov.br
Supported Acids: Strong acids like sulfuric acid can be impregnated onto solid supports like silica (SiO₂). researchgate.net The catalytic activity is directly related to the amount of acid loaded onto the support. researchgate.net
Table 2: Examples of Solid Acid Catalysts for Beckmann Rearrangement
| Catalyst Type | Example | Reaction Phase |
| Zeolite | H-ZSM-5 | Gas Phase jocpr.com |
| Mesoporous Sieve | Al-MCM-41 | Liquid Phase researchgate.net |
| Supported Acid | H₂SO₄/SiO₂ | Liquid Phase researchgate.net |
| Functionalized Silica | Arenesulfonic acid-functionalized SBA-15 | Liquid Phase researchgate.netjocpr.com |
| Silica-supported Trifluoromethanesulfonic Acid | CF₃SO₃H/SiO₂ | Liquid Phase scirp.org |
Modern Catalytic Beckmann Rearrangements
Heterogeneous Catalysis and Active Site Investigations
The industrial-scale Beckmann rearrangement has traditionally relied on homogeneous acid catalysts, which pose environmental and corrosion challenges. ionike.com Consequently, significant research has been directed towards the development of heterogeneous catalysts to facilitate a cleaner and more sustainable process. researchgate.net
Solid acid catalysts, particularly zeolites and other silica-based materials, have been extensively investigated for the vapor-phase and liquid-phase Beckmann rearrangement of cyclohexanone oxime. researchgate.netjocpr.com Studies on MFI-type zeolites (ZSM-5) have suggested that the reaction primarily occurs on the external surface of the catalyst. jocpr.com The active sites are not necessarily limited to the strong Brønsted acid sites associated with aluminum content. jocpr.com Research on H-ZSM-5 and silicalite-1 has indicated that both internal silanol groups and strong acid sites can catalyze the rearrangement, albeit through different mechanisms and with varying activation energies. jocpr.com Specifically, the reaction at weaker acid sites is proposed to proceed through a mechanism that does not involve a protonated intermediate and has a higher activation energy. jocpr.com
MCM-22, with its large and accessible external surface area, has been identified as a promising catalyst for the Beckmann rearrangement, which is considered a fast external surface reaction. jocpr.com The influence of various transition metal oxide promoters on H2SO4/SiO2 catalysts has also been explored. researchgate.net Promoters such as Cr-, Zr-, and Zn-oxides have demonstrated improved selectivity towards the formation of ε-caprolactam compared to the unsupported acidic silica catalyst. researchgate.net
Spectroscopic studies have been employed to probe the active sites of catalysts like SiO2-supported niobia for the gas-phase Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam. acs.org Furthermore, investigations into the liquid-phase rearrangement using impregnated strong acids on solid supports, such as H2SO4/SiO2, have shown that the conversion and selectivity are directly related to the amount of acid loaded onto the support. researchgate.net
Role of Ionic Liquids and Novel Catalytic Systems
Ionic liquids (ILs) have emerged as promising "designer solvents" and catalysts for the Beckmann rearrangement, offering advantages such as low volatility and the potential for catalyst recycling. ionike.comionike.com Various studies have demonstrated the successful use of ILs as media for this transformation.
Room-temperature ionic liquids based on 1,3-dialkylimidazolium or alkylpyridinium salts, in combination with phosphorus pentachloride or other phosphorated compounds, have been shown to facilitate the Beckmann rearrangement of cyclohexanone oxime with high conversion and selectivity under mild conditions and without the need for additional organic solvents. ionike.com Protic ionic liquids, synthesized from amines and sulfuric acid, can function as both the solvent and the catalyst, eliminating the need for a separate neutralization step and thereby improving atom economy. acs.org
Task-specific ionic liquids (TSILs), where a functional group is covalently attached to the cation or anion, have also been developed. ionike.com For instance, a sulfonyl chloride-based ionic liquid has shown high activity for the rearrangement of cyclohexanone oxime to ε-caprolactam. ionike.com A key advantage of this system is the ease of product separation, as the ε-caprolactam can be extracted with water, in which the ionic liquid is immiscible. ionike.com
Novel catalytic systems continue to be developed to improve the efficiency and environmental footprint of the Beckmann rearrangement. These include:
Caprolactam-based Brønsted acidic ionic liquids : In this system, the product, caprolactam, is a component of the ionic liquid itself. This is expected to facilitate product separation through a dynamic exchange process. rsc.orgsci-hub.se
Organocatalysts : Cyanuric chloride, in conjunction with a Lewis acid like zinc chloride, has been reported as an effective catalyst for the rearrangement. nih.gov
Boronic acid/perfluoropinacol system : This combination has been shown to be a true organocatalytic system for the Beckmann rearrangement under ambient conditions. nih.govorganic-chemistry.org
Triphosphazene catalysts : These have been utilized for the rearrangement of ketoximes to lactams. organic-chemistry.org
The use of supercritical water as a medium has also been investigated, with studies suggesting that the enhanced concentration of H+ ions and the unique hydrogen-bonding network of supercritical water play a crucial role in promoting the reaction. acs.org
Mechanistic Insights into the Beckmann Rearrangement of Cyclic Oximes
The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. wikipedia.orgpw.live This fundamental principle governs the outcome of the rearrangement in cyclic oximes.
Migratory Aptitude and Electronic Effects
In the Beckmann rearrangement, the selection of the migrating group is not determined by the conventional migratory aptitude (e.g., phenyl > alkyl > H), but rather by its stereochemical position relative to the leaving group. pw.livestackexchange.com The group that is anti to the hydroxyl group is the one that migrates. pw.live This stereospecificity arises from the concerted nature of the migration step, where the breaking of the N-O bond and the formation of the new C-N bond occur simultaneously. stackexchange.com
However, electronic effects still play a role in the rate of the reaction. Electron-donating groups on the migrating alkyl group can stabilize the partial positive charge that develops on the migrating carbon in the transition state, thus accelerating the rearrangement. youtube.com Conversely, electron-withdrawing groups on the migrating group would be expected to retard the rate of rearrangement. masterorganicchemistry.com
Transition States and Intermediate Species
The mechanism of the Beckmann rearrangement is generally initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comunacademy.com This is followed by the migration of the anti-alkyl group, leading to the formation of a nitrilium ion intermediate. illinois.edu
Computational studies have provided deeper insights into the transition states and intermediates. For the rearrangement of acetone (B3395972) oxime, a computational study suggested a concerted reaction where the methyl group migrates to the nitrogen as the hydroxyl group is expelled, stabilized by solvent molecules. wikipedia.org The resulting electrophilic carbon of the nitrilium ion is then attacked by water. wikipedia.org For cyclohexanone oxime, it is proposed that the relief of ring strain allows for a single concerted step directly to the protonated caprolactam, bypassing the formation of a distinct nitrilium ion intermediate. wikipedia.org
The nitrilium ion is a key intermediate that can be influenced by the reaction conditions. In some organocatalyzed systems, sequestration of the nitrilium ion can lead to poor conversion. illinois.edu
Influence of Substituents (e.g., 2-isopropyl group) on Rearrangement Pathway
The presence of substituents on the cyclohexanone ring can influence the outcome of the Beckmann rearrangement. For α-alkylcyclohexanone oximes, including those with a 2-isopropyl group, the rearrangement generally leads to a single product where the nitrogen atom becomes attached to the alkyl-substituted carbon. lookchem.com This results in the formation of a 7-alkyl-ε-caprolactam.
This regioselectivity is a direct consequence of the stereochemistry of the starting oxime. The bulky 2-isopropyl group will preferentially occupy the equatorial position in the chair conformation of the cyclohexanone ring. Upon oximation, the hydroxyl group is expected to be predominantly anti to the more substituted carbon to minimize steric interactions, thus directing the migration of the substituted α-carbon.
Other Rearrangement Reactions Involving Cyclohexanone Oximes
While the Beckmann rearrangement is the most common transformation, cyclohexanone oximes can undergo other reactions, often competing with the rearrangement. The most notable of these is the Beckmann fragmentation .
This fragmentation pathway becomes significant when the group α to the oxime is capable of stabilizing a carbocation. wikipedia.org The reaction leads to the formation of a nitrile and a carbocation, which can then be trapped by nucleophiles present in the reaction mixture. wikipedia.org The choice of promoting reagent and solvent conditions can be crucial in favoring either the rearrangement or the fragmentation pathway. wikipedia.org For instance, certain conditions can be selected to give almost exclusively one product over the other. wikipedia.org
Another related reaction is the Neber rearrangement , which involves the conversion of an oxime to an α-amino ketone. illinois.edu However, the primary focus of the chemistry of cyclohexanone oximes remains centered on the Beckmann rearrangement due to its synthetic utility and industrial importance.
Fragmentation Reactions Competing with Rearrangement
The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a primary transformation for ketoximes. wikipedia.org However, a competing reaction known as the Beckmann fragmentation can occur, particularly when the group α to the oxime functionality can stabilize a carbocation. wikipedia.org This fragmentation pathway yields a nitrile and a carbocation, which can lead to various subsequent products. wikipedia.org
For Cyclohexanone, 2-isopropyl-, oxime, the carbon atom bearing the isopropyl group is a tertiary center. Upon activation of the oxime (e.g., by protonation or conversion to a sulfonate ester), if the C-C bond between the oxime carbon and the isopropyl-substituted carbon cleaves, it would generate a stable tertiary carbocation. This makes fragmentation a significant potential side reaction that competes with the desired Beckmann rearrangement. The choice of promoting reagent and solvent conditions is crucial in directing the reaction toward either rearrangement or fragmentation, though in some cases, a mixture of products is unavoidable. wikipedia.org
Table 1: Factors Influencing the Competition Between Beckmann Rearrangement and Fragmentation
| Factor | Favors Rearrangement | Favors Fragmentation | Rationale |
| Substituent at α-carbon | Primary, Secondary Alkyl | Tertiary Alkyl, groups that stabilize carbocations | The ability to form a stable carbocation intermediate drives the fragmentation pathway. wikipedia.org |
| Reaction Conditions | Strong Brønsted acids (e.g., H₂SO₄) | Lewis acids, specific reagents (e.g., MsCl) | The choice of acid or promoter can influence the stability of intermediates and transition states, tipping the balance. wikipedia.orgrsc.org |
| Solvent | Non-polar solvents | Polar, coordinating solvents | Solvents can influence the stability of charged intermediates formed during fragmentation. |
Rearrangements Leading to Alternative Ring Systems
The Beckmann rearrangement of cyclic oximes like 2-isopropylcyclohexanone (B93567) oxime leads to ring expansion, forming a seven-membered ring lactam (a substituted caprolactam). wikipedia.org This rearrangement is stereospecific; the group that is anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates. wikipedia.org Consequently, the two geometric isomers of 2-isopropylcyclohexanone oxime are expected to yield two different regioisomeric lactams.
(E)-isomer: The hydroxyl group is anti to the C6 methylene (B1212753) group. Migration of C6 leads to 7-isopropylazepan-2-one (B11919419) .
(Z)-isomer: The hydroxyl group is anti to the C2 isopropyl-substituted carbon. Migration of C2 leads to 3-isopropylazepan-2-one .
Under many acidic conditions, the E/Z isomerization of the oxime can be fast, potentially leading to a mixture of both lactam products, with the ratio determined by the relative migratory aptitude of the competing groups. chem-station.com
Table 2: Predicted Beckmann Rearrangement Products of 2-Isopropylcyclohexanone Oxime Isomers
| Starting Isomer | Migrating Group | Product |
| (E)-2-Isopropylcyclohexanone oxime | C6 (CH₂) | 7-Isopropylazepan-2-one |
| (Z)-2-Isopropylcyclohexanone oxime | C2 (CH-iPr) | 3-Isopropylazepan-2-one |
Another significant transformation is the Neber rearrangement , which converts a ketoxime into an α-amino ketone. wikipedia.org This reaction proceeds by first converting the oxime to an O-sulfonate (e.g., a tosylate), followed by treatment with a base. The base abstracts an α-proton, and the resulting carbanion displaces the tosylate to form a transient three-membered azirine ring. Subsequent hydrolysis of the azirine yields the final α-amino ketone. wikipedia.org In contrast to the Beckmann rearrangement, the site selectivity of the Neber rearrangement is often determined by the acidity of the α-protons rather than the geometry of the oxime. researchgate.net For 2-isopropylcyclohexanone oxime tosylate, this reaction would yield 2-amino-2-isopropylcyclohexanone.
Nucleophilic and Electrophilic Transformations
Reduction Reactions of the Oxime Functionality
The oxime group is readily reduced to a primary amine. This transformation is a valuable synthetic route to substituted cycloalkylamines. For the parent cyclohexanone oxime, reduction using sodium amalgam is a typical method to produce cyclohexylamine (B46788). wikipedia.org Other common methods include catalytic hydrogenation over metal catalysts such as Raney Nickel or platinum, or using hydride reagents like lithium aluminum hydride (LiAlH₄). These methods are generally applicable to substituted cyclohexanone oximes. The reduction of 2-isopropylcyclohexanone oxime is expected to yield 2-isopropylcyclohexylamine.
Table 3: Common Reagents for the Reduction of Cyclohexanone Oximes
| Reagent System | Product from 2-Isopropylcyclohexanone Oxime | Reference for General Reaction |
| Sodium Amalgam (Na/Hg) | 2-Isopropylcyclohexylamine | wikipedia.org |
| H₂ / Raney Nickel | 2-Isopropylcyclohexylamine | nsf.gov |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Isopropylcyclohexylamine | nsf.gov |
| Diborane (B₂H₆) | 2-Isopropylcyclohexylamine | nsf.gov |
Hydrolysis of Cyclohexanone Oxime to Cyclohexanone
The formation of an oxime is a reversible reaction. The C=N bond of the oxime can be hydrolyzed back to a carbonyl group under aqueous acidic conditions, regenerating the original ketone and releasing hydroxylamine (B1172632). wikipedia.org This reaction is often employed as a deprotection strategy for ketones. For cyclohexanone oxime, various acid catalysts, including mineral acids, solid acids like HZSM-5 zeolites, and acidic ionic liquids, have been shown to effectively promote hydrolysis. wikipedia.orggoogle.comglobethesis.com Applying these conditions to 2-isopropylcyclohexanone oxime would result in its conversion back to 2-isopropylcyclohexanone.
Table 4: Catalytic Systems for the Hydrolysis of Cyclohexanone Oxime
| Catalyst | Conditions | Conversion/Yield | Reference |
| Hydrochloric Acid | 60 °C, 0.5 h | 73% Conversion | google.com |
| SO₃H-type Ionic Liquid | 10-80 °C, 0.15-4 h | Near 100% Conversion | google.com |
| HZSM-5 Zeolite | 15 °C, 1 h | 17.75% Conversion | globethesis.com |
| Trifluoroacetic Acid | Not specified | Side reaction noted | researchgate.net |
Derivatization at the Oxime Nitrogen or Oxygen
Formation of Oxime Esters and Ethers
The hydroxyl group of the oxime is nucleophilic and can be readily derivatized to form esters and ethers. These derivatives are not only stable compounds in their own right but also serve as activated intermediates for further transformations. nsf.gov
Oxime esters are typically prepared by the acylation of the oxime with an acyl halide or a carboxylic acid anhydride, often in the presence of a base like pyridine (B92270). researchgate.net Alternatively, coupling reagents such as N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) can be used to facilitate esterification with carboxylic acids. researchgate.net
Oxime ethers are synthesized via O-alkylation of the oxime. Classical methods involve forming the oximate salt with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. google.com Other procedures utilize reagents like dialkyl sulfates in the presence of a base. google.com These reactions provide access to a wide array of O-alkyl and O-aryl oxime ethers, which are valuable synthetic intermediates. organic-chemistry.orgrsc.org
Table 5: Selected Methods for the Synthesis of Oxime Esters and Ethers
| Transformation | Reagents | Product Type | Reference for General Method |
| Esterification | Carboxylic Acid Anhydride / Perchloric Acid | Oxime Ester | researchgate.net |
| Esterification | Carboxylic Acid Chloride / Pyridine | Oxime Ester | researchgate.net |
| Esterification | Carboxylic Acid / EDCI / DMAP | Oxime Ester | researchgate.net |
| Alkylation | Alkyl Halide / Sodium Hydride | Oxime Ether | google.com |
| Alkylation | Dimethyl Sulfate (B86663) / NaOH | Oxime Ether | google.com |
| Alkylation | Alkyl Halide / NaOH / Aprotic Solvent | Oxime Ether | google.com |
Subsequent Reactions of Oxime Derivatives
The oxime functional group in 2-isopropylcyclohexanone oxime can be readily derivatized, most commonly through acylation of the oxygen atom to form oxime esters. These derivatives are valuable intermediates in a variety of transformations.
The synthesis of oxime esters can be achieved by reacting the parent oxime with acylating agents such as carboxylic acid anhydrides or acid chlorides. For instance, treatment of an oxime with an anhydride in the presence of a strong acid like perchloric acid, or with an acid chloride in the presence of a base like pyridine, affords the corresponding oxime ester in good yield.
A significant reaction of these oxime derivatives is their participation in radical-mediated C-C bond cleavage, which will be discussed in detail in section 3.4.3. Furthermore, oxime ethers, formed by the alkylation of the oxime oxygen, can also undergo various transformations, although these are less common in the context of the rearrangements discussed herein.
Ring-Related Transformations
The cyclohexyl framework of 2-isopropylcyclohexanone oxime is susceptible to several ring-altering reactions, including expansion, contraction, and cleavage. The presence of the isopropyl group at the C2 position plays a crucial role in directing the regioselectivity of these transformations.
Cyclohexane (B81311) Ring Expansion Reactions
The most prominent ring expansion reaction of cyclohexanone oximes is the Beckmann rearrangement, a classic transformation that converts an oxime into an amide. nih.govwikipedia.org In the case of cyclic oximes, this rearrangement leads to the formation of a lactam, a cyclic amide. For Cyclohexanone, 2-isopropyl-, oxime, the Beckmann rearrangement can theoretically yield two different seven-membered lactams, depending on which of the two α-carbon atoms migrates.
The regioselectivity of the Beckmann rearrangement is dictated by the stereochemistry of the oxime; specifically, the group that is anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.org 2-Isopropylcyclohexanone oxime can exist as two geometric isomers, (E) and (Z).
In the (E)-isomer , the hydroxyl group is anti to the more substituted C2 carbon (bearing the isopropyl group). Migration of this carbon would lead to the formation of 7-isopropylazepan-2-one .
In the (Z)-isomer , the hydroxyl group is anti to the less substituted C6 carbon. Migration of this carbon would result in 3-isopropylazepan-2-one .
Under typical acidic conditions used for the Beckmann rearrangement (e.g., concentrated sulfuric acid, polyphosphoric acid), isomerization between the (E) and (Z) forms of the oxime can occur, often leading to a mixture of the two possible lactam products. chem-station.com The ratio of these products is influenced by the relative migratory aptitudes of the two α-carbons. Generally, more substituted carbons have a higher migratory aptitude. Therefore, it is expected that the migration of the tertiary C2 carbon would be favored, leading to 7-isopropylazepan-2-one as the major product. chem-station.com
| Migrating Group | Oxime Isomer | Lactam Product | Plausible Product Ratio |
| C2 (more substituted) | (E) | 7-isopropylazepan-2-one | Major |
| C6 (less substituted) | (Z) | 3-isopropylazepan-2-one | Minor |
Another method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent treatment with nitrous acid. For 2-isopropylcyclohexanone, this would lead to a ring-expanded cycloheptanone. While not a direct reaction of the oxime, it represents an alternative pathway for ring expansion of the parent ketone.
Cyclohexane Ring Contraction Reactions
Ring contraction of cyclohexanone systems is less common than ring expansion but can be achieved under specific conditions. One such transformation is the Favorskii rearrangement of α-haloketones, which are accessible from the parent ketone. However, a more direct ring contraction involving the oxime functionality is not a standard reaction.
A related transformation that can lead to ring-contracted products is the Tiffeneau-Demjanov rearrangement, which, depending on the substrate and reaction conditions, can also yield ring-contracted products alongside ring-expanded ones. libretexts.orgstackexchange.com For instance, the diazotization of a 2-amino-1-alkanol can lead to a mixture of products arising from the migration of different carbon atoms. In the context of a derivative of 2-isopropylcyclohexanone, specific stereochemical arrangements could favor the migration of a ring carbon, leading to a cyclopentyl derivative.
Radical-Mediated C-C Cleavage and Rearrangements in Cyclohexanone Systems
In recent years, radical-mediated reactions of oxime derivatives have gained significant attention as a powerful tool for C-C bond cleavage and the formation of new functional groups. Specifically, the O-acyl derivatives of cyclohexanone oximes can undergo facile N-O bond homolysis upon photolysis or in the presence of a transition metal catalyst to generate an iminyl radical.
This iminyl radical can then undergo a β-scission, leading to the cleavage of a C-C bond of the cyclohexane ring and the formation of a cyanoalkyl radical. In the case of O-acyl-2-isopropylcyclohexanone oxime, two possible C-C bond cleavage pathways exist:
Cleavage of the C1-C2 bond: This would result in a primary radical and ultimately, after stabilization, a nitrile with the isopropyl group attached to the carbon chain.
Cleavage of the C1-C6 bond: This would lead to a secondary radical and a different nitrile product.
The regioselectivity of this cleavage is influenced by the stability of the resulting radical intermediate. Generally, the cleavage that forms the more stable radical is favored.
| Cleavage Site | Resulting Radical | Product Type |
| C1-C2 Bond | Primary Alkyl Radical | ω-Cyano-alkane with isopropyl substituent |
| C1-C6 Bond | Secondary Alkyl Radical | ω-Cyano-alkane |
Recent studies have shown that such radical fragmentations can be synthetically useful for the preparation of functionalized nitriles from readily available cyclic ketones. mdpi.com These reactions are often carried out under mild conditions and offer a valuable alternative to traditional methods for nitrile synthesis.
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. While specific experimental spectra for 2-isopropylcyclohexanone (B93567) oxime are not widely published, a comprehensive analysis can be extrapolated from its parent compound, cyclohexanone (B45756) oxime, and by considering the influence of the isopropyl substituent.
The vibrational spectrum of cyclohexanone oxime has been a subject of detailed study, with assignments made through both experimental observation and computational methods like Density Functional Theory (DFT). nih.gov Key vibrational modes are associated with the hydroxyl (-OH), carbon-nitrogen double bond (C=N), and the cyclohexyl ring.
The FT-IR and Raman spectra of cyclohexanone oxime show characteristic bands that are instrumental in its identification. For instance, the O-H stretching vibration of the oxime group is typically observed in the region of 3300-3100 cm⁻¹. The C=N stretching frequency is a key marker, generally appearing around 1650-1680 cm⁻¹. The N-O stretching vibration is found in the 930-960 cm⁻¹ range. The spectrum is also rich with bands corresponding to the various methylene (B1212753) (-CH₂) group vibrations of the cyclohexane (B81311) ring, including stretching, scissoring, wagging, twisting, and rocking modes. bath.ac.uk
For 2-isopropylcyclohexanone oxime, the introduction of the isopropyl group would lead to additional characteristic vibrational modes. These would include C-H stretching vibrations of the methyl and methine groups of the isopropyl substituent, as well as bending and rocking modes associated with this group. The presence of the isopropyl group, a bulky substituent at the C2 position, can also be expected to influence the frequencies of the adjacent C=N and N-O bonds due to electronic and steric effects.
A representative, though generalized, assignment of key vibrational frequencies based on the parent compound and expected contributions from the isopropyl group is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
| O-H stretch | 3300 - 3100 | Oxime (-NOH) |
| C-H stretch (cyclohexyl & isopropyl) | 3000 - 2850 | -CH₂, -CH, -CH₃ |
| C=N stretch | 1680 - 1650 | Oxime (C=NOH) |
| CH₂ scissoring | ~1450 | Cyclohexyl ring |
| N-O-H in-plane bend | ~1300s | Oxime (-NOH) |
| N-O stretch | 960 - 930 | Oxime (-NOH) |
| N-O-H out-of-plane bend | ~800s | Oxime (-NOH) |
Vibrational spectroscopy is a sensitive probe of molecular conformation. For cyclic systems like cyclohexanone derivatives, the chair conformation is generally the most stable. However, the presence of substituents can lead to different conformational isomers. In the case of 2-isopropylcyclohexanone oxime, the bulky isopropyl group will preferentially occupy an equatorial position to minimize steric strain.
Studies on substituted cyclohexanones have demonstrated that the frequencies of certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the conformational state of the ring and the orientation of the substituents. nih.gov For 2-isopropylcyclohexanone oxime, the analysis of the C-C stretching and various CH₂ deformation modes can provide insight into the specific chair conformation adopted. Furthermore, the potential for E/Z isomerism at the C=N bond adds another layer of complexity, and it is plausible that these isomers would exhibit distinct vibrational spectra, allowing for their potential identification and quantification. The solid-state structure of the parent cyclohexanone oxime is known to form trimers through hydrogen bonding, a phenomenon that significantly affects its vibrational spectrum. bath.ac.ukresearchgate.net Similar intermolecular interactions would be expected for the 2-isopropyl derivative in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2-isopropylcyclohexanone oxime would provide a wealth of structural information. The oxime proton (-NOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8-10 ppm, although its exact position and broadness can be influenced by solvent and concentration.
The protons of the cyclohexane ring would appear as a series of complex multiplets in the upfield region, generally between 1.5 and 3.0 ppm. The proton on the carbon bearing the isopropyl group (C2-H) would likely be shifted downfield due to the proximity of the C=N bond. The protons on the carbon adjacent to the oxime group (C6) would also experience a downfield shift.
The isopropyl group would give rise to a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shifts for these would be in the typical aliphatic region.
A key aspect of the ¹H NMR spectrum would be its ability to distinguish between the E and Z isomers of the oxime. The chemical shifts of the protons on the carbons alpha to the C=N bond (C2 and C6) are particularly sensitive to the stereochemistry of the oxime. In one isomer, the hydroxyl group will be syn to the C2-isopropyl group, while in the other, it will be anti. This difference in spatial proximity will result in different shielding/deshielding effects, leading to distinct chemical shifts for the C2-H and C6 protons in the two isomers.
Predicted ¹H NMR Data for 2-isopropylcyclohexanone oxime:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -NOH | 8.0 - 10.0 | br s |
| -CH- (isopropyl) | 2.0 - 2.5 | septet |
| -CH₂- (C6) | 2.2 - 2.8 | m |
| -CH- (C2) | 2.0 - 2.5 | m |
| -CH₂- (ring) | 1.5 - 2.0 | m |
| -CH₃ (isopropyl) | 0.9 - 1.2 | d |
br s = broad singlet, m = multiplet, septet = septet, d = doublet
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. For 2-isopropylcyclohexanone oxime, a total of nine distinct carbon signals are expected. The most downfield signal would correspond to the carbon of the oxime group (C=NOH), typically appearing in the range of 155-165 ppm.
The carbons of the cyclohexane ring would resonate in the 20-40 ppm range, with the C2 and C6 carbons being shifted slightly downfield compared to the other ring carbons due to the influence of the nitrogen and the isopropyl group. The carbons of the isopropyl group would appear in the aliphatic region, with the methine carbon around 30-35 ppm and the methyl carbons around 20 ppm.
Similar to ¹H NMR, the ¹³C NMR chemical shifts, particularly for C2 and C6, are expected to differ between the E and Z isomers, providing another handle for stereochemical assignment.
Predicted ¹³C NMR Data for 2-isopropylcyclohexanone oxime:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=NOH | 155 - 165 |
| C2 | 35 - 45 |
| C6 | 25 - 35 |
| C3, C4, C5 | 20 - 30 |
| -CH- (isopropyl) | 30 - 35 |
| -CH₃ (isopropyl) | ~20 |
While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are crucial for unambiguous assignment and for probing the finer details of stereochemistry and conformation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, allowing for the tracing of the connectivity within the cyclohexane ring and the isopropyl group. This would be essential for assigning the complex multiplets in the ¹H spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the isopropyl group to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry. It detects protons that are close in space, even if they are not directly bonded. For 2-isopropylcyclohexanone oxime, a NOESY experiment would be invaluable for distinguishing between the E and Z isomers. For example, in the E isomer, a spatial correlation (NOE) would be expected between the oxime -OH proton and the protons on the C6 carbon, whereas in the Z isomer, the NOE would be between the -OH proton and the C2 proton and isopropyl group. mdpi.com
The application of these advanced NMR techniques, in concert, would allow for a complete and unambiguous determination of the chemical structure, including the relative stereochemistry of the oxime and the preferred conformation of the 2-isopropylcyclohexanone oxime molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within the "Cyclohexanone, 2-isopropyl-, oxime" molecule. The C=N-OH chromophore of the oxime functional group is responsible for characteristic electronic absorptions in the UV region.
The presence of the isopropyl group at the C-2 position of the cyclohexanone ring in "Cyclohexanone, 2-isopropyl-, oxime" is expected to have a minor bathochromic (shift to longer wavelength) or hyperchromic (increase in absorbance) effect on the n→π* transition of the C=N chromophore compared to the unsubstituted cyclohexanone oxime. This is due to the electron-donating nature of the alkyl group.
Table 1: Expected UV-Vis Absorption Data for Cyclohexanone, 2-isopropyl-, oxime
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |
| C=N-OH | n→π* | ~210 - 230 | Solvent polarity can influence the position and intensity of the absorption band. |
It is important to note that empirical determination of the UV-Vis spectrum for "Cyclohexanone, 2-isopropyl-, oxime" is necessary for precise characterization.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of "Cyclohexanone, 2-isopropyl-, oxime" through analysis of its fragmentation patterns. The molecular formula of the compound is C9H17NO, which corresponds to a monoisotopic mass of 155.1310 g/mol . This can be calculated from the molecular formula of the parent ketone, 2-isopropylcyclohexanone (C9H16O), which has a monoisotopic mass of 140.1201 g/mol . nih.govnih.gov
While a specific mass spectrum for "Cyclohexanone, 2-isopropyl-, oxime" is not available, the fragmentation pattern can be predicted based on the known fragmentation of cyclohexanone oxime and related cyclic ketoximes. The electron ionization (EI) mass spectrum of cyclohexanone oxime shows a prominent molecular ion peak (M+) at m/z 113. nist.gov Key fragmentation pathways for oximes include α-cleavage and rearrangements.
For "Cyclohexanone, 2-isopropyl-, oxime," the molecular ion peak is expected at m/z 155. Significant fragment ions would likely arise from:
Loss of the isopropyl group: A fragment at m/z 112 [M - C3H7]+.
Loss of the hydroxyl group: A fragment at m/z 138 [M - OH]+.
Cleavage of the cyclohexyl ring: Leading to various smaller fragments.
The GC-MS data for the precursor, 2-isopropylcyclohexanone, shows a molecular ion at m/z 140 and a base peak at m/z 98. nih.gov This suggests that the fragmentation of the oxime derivative might also involve complex rearrangements of the cyclohexyl ring.
Table 2: Predicted Mass Spectrometry Data for Cyclohexanone, 2-isopropyl-, oxime
| Ion Type | Predicted m/z | Description |
| [M]+ | 155 | Molecular Ion |
| [M - OH]+ | 138 | Loss of a hydroxyl radical |
| [M - C3H7]+ | 112 | Loss of the isopropyl group |
Definitive fragmentation patterns can only be established through experimental analysis of a pure sample of "Cyclohexanone, 2-isopropyl-, oxime."
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating "Cyclohexanone, 2-isopropyl-, oxime" from starting materials, byproducts, and other impurities, thereby enabling purity assessment and the monitoring of reaction progress.
Gas chromatography (GC) is a primary method for the analysis of volatile and thermally stable compounds like "Cyclohexanone, 2-isopropyl-, oxime." The selection of the stationary phase is critical for achieving good separation. For the analysis of related ketoximes, various columns have been employed. For instance, a method for the determination of several ketoximes in workplace air utilizes a Chromosorb 106 packed tube for sampling, followed by analysis on a suitable GC column with nitrogen-selective detection (NSD). chemspider.com
In the analysis of the parent ketone, 2-isopropylcyclohexanone, a semi-standard non-polar column has been used, yielding a Kovats retention index of 1119. nih.gov For the analysis of cyclohexanone itself, Chromosorb 106 has been found to be a suitable adsorbent for air sampling, with subsequent analysis by GC with flame ionization detection (FID). dnacih.com A study on the determination of cyclohexanone and cyclohexanone oxime in a reaction solution employed a Kromat KB-624 capillary column (30 m × 0.32 mm, 1.8 μm) with a temperature-programmed method. alfa-chemistry.com
Given the structural similarity, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be suitable for the analysis of "Cyclohexanone, 2-isopropyl-, oxime." Temperature programming would be necessary to ensure the elution of the compound with a good peak shape. Detection can be achieved using either FID or, for higher sensitivity and selectivity, a mass spectrometer (GC-MS).
Table 3: Representative Gas Chromatography (GC) Conditions for the Analysis of Related Compounds
| Analyte | Column Type | Detector | Key Findings | Reference |
| Various Ketoximes | Chromosorb 106 (sampling) | NSD | Effective for monitoring workplace air. | chemspider.com |
| 2-Isopropylcyclohexanone | Semi-standard non-polar | MS | Kovats retention index of 1119. | nih.gov |
| Cyclohexanone & Cyclohexanone Oxime | Kromat KB-624 | FID | Simultaneous determination in reaction mixtures. | alfa-chemistry.com |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a versatile alternative for the analysis of "Cyclohexanone, 2-isopropyl-, oxime," especially if the compound exhibits thermal lability or insufficient volatility for GC.
A patent for the analysis of cyclohexanone oxime describes an LC method using a C18 reversed-phase column with a mobile phase of aqueous acetonitrile (B52724) and UV detection at 210 nm. To improve peak shape and reproducibility, the pH of the sample solution is adjusted to between 8 and 9. This suggests that reversed-phase LC is a viable technique for the separation of cyclohexanone oximes.
For "Cyclohexanone, 2-isopropyl-, oxime," the increased hydrophobicity due to the isopropyl group would lead to a longer retention time on a C18 column compared to the unsubstituted cyclohexanone oxime under the same conditions. The mobile phase composition (the ratio of acetonitrile to water) would need to be optimized to achieve a suitable retention time and separation from other components in a mixture. The use of a mass spectrometric detector (LC-MS) would provide enhanced selectivity and sensitivity, allowing for confident identification and quantification. An LC-MS method for the analysis of cyclohexanedione oxime herbicides in water has been reported, demonstrating the applicability of this technique to related structures. nih.gov
Table 4: Representative Liquid Chromatography (LC) Conditions for the Analysis of Related Compounds
| Analyte | Column Type | Mobile Phase | Detector | Key Findings |
| Cyclohexanone Oxime | C18 | Aqueous Acetonitrile | UV (210 nm) | pH adjustment of sample to 8-9 improves analysis. |
| Cyclohexanedione Oxime Herbicides | C18 | Not specified | MS | Suitable for trace analysis in water samples. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to predicting molecular structure, energy, and properties. Methodologies like Density Functional Theory (DFT) and ab initio calculations are prominently used.
Density Functional Theory (DFT) has become a popular and effective quantum mechanical approach due to its favorable balance of computational cost and accuracy. libretexts.org It is widely used to investigate the structural and spectral characteristics of organic molecules. biointerfaceresearch.com
A foundational step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is calculated. For cyclohexanone (B45756) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are employed to determine the most stable molecular structure. nih.gov This process is crucial, as the geometry influences all other calculated properties. For instance, in a study of 2-(2-hydroxy-benzylidene)-cyclohexanone, geometry optimization was performed at the B3LYP/6-311+G(d,p) level of theory, and the resulting structural parameters showed good agreement with X-ray diffraction data for similar structures. biointerfaceresearch.com
Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap generally indicates higher reactivity and a greater potential for intramolecular charge transfer. nih.gov
For the parent compound, cyclohexanone oxime, FMO analysis shows that charge transfer occurs within the molecule. nih.gov Calculations performed with different DFT functionals provide insight into these electronic properties.
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Cyclohexanone Oxime This table presents data for the analogous compound cyclohexanone oxime, as detailed studies on the 2-isopropyl derivative are not available. Data is sourced from DFT calculations.
| Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| B3LYP/6-311++G(d,p) | -6.85 | 1.14 | 7.99 |
| B3PW91/6-311++G(d,p) | -7.02 | 1.01 | 8.03 |
Data derived from a comprehensive spectroscopic and computational study on cyclohexanone oxime. nih.gov
The presence of an isopropyl group at the C2 position of the cyclohexanone ring in "Cyclohexanone, 2-isopropyl-, oxime" would be expected to influence the electronic distribution and, consequently, the HOMO and LUMO energy levels, though specific data requires a dedicated computational study.
DFT is instrumental in mapping out reaction pathways by calculating the energies of reactants, products, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. By locating transition states, chemists can understand the energy barriers and mechanisms of chemical reactions.
A reaction of paramount importance for cyclohexanone oxime is the Beckmann rearrangement, which converts the oxime into ε-caprolactam, the precursor to Nylon 6. wikipedia.orgwikipedia.org Computational studies have been employed to understand the mechanism of this acid-catalyzed rearrangement. wikipedia.orgunive.it DFT calculations can elucidate the energy profile of the reaction, including the formation of key intermediates like the cyclohexanone oximium cation and the subsequent migration step to form the seven-membered cyclic nitrilium cation. unive.itrsc.org For example, DFT B3LYP calculations were used to investigate side reactions in the Beckmann rearrangement, assessing the energy profile of a bi-molecular reaction between cyclohexanone oxime and its protonated form. unive.it Such studies help in optimizing reaction conditions to favor the desired product and minimize by-products. unive.it
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For cyclohexanone oxime, extensive computational studies have been performed to calculate its vibrational (FT-IR and FT-Raman) and NMR (¹H and ¹³C) spectra. nih.gov
Methods such as DFT (B3LYP and B3PW91 functionals) with the 6-311++G(d,p) basis set have been used to calculate vibrational frequencies. nih.gov These calculated frequencies are often scaled by appropriate factors to improve agreement with experimental data. The assignments of vibrational modes are typically performed based on the total energy distribution (TED). nih.gov Comparisons have shown that the B3LYP functional is often superior for predicting molecular vibrations in these systems. nih.gov
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Cyclohexanone Oxime This table presents data for the analogous compound cyclohexanone oxime. The calculated values help in the definitive assignment of experimental spectral bands.
| Vibrational Mode Assignment | Experimental FT-IR | Calculated (B3LYP) | Experimental FT-Raman | Calculated (B3LYP) |
| O-H Stretch | 3289 | 3301 | 3290 | 3301 |
| C=N Stretch | 1667 | 1669 | 1668 | 1669 |
| CH₂ Scissoring | 1449 | 1450 | 1450 | 1450 |
| C-N Stretch | 1110 | 1111 | 1109 | 1111 |
| C-C-C Bending | 465 | 466 | 466 | 466 |
Data sourced from a spectroscopic and computational analysis of cyclohexanone oxime. nih.gov
Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical predictions aid in the structural elucidation of complex molecules and their stereoisomers.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data from related molecules. youtube.com The Hartree-Fock (HF) method is the simplest type of ab initio calculation.
While DFT is generally more efficient, ab initio methods are crucial for benchmarking and for systems where DFT functionals may be less reliable. In the study of oxime rearrangements, calculations were performed at correlated ab initio levels of theory to investigate the structures and vibrational spectra of potential reactive intermediates. rsc.org For cyclohexanone oxime, calculations have been carried out using both DFT and HF methods with the 6-311++G(d,p) basis set to investigate its vibrational frequencies and electronic properties, allowing for a direct comparison of the methods' performance. nih.gov
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and solvent effects over time. masterorganicchemistry.com
The cyclohexane (B81311) ring is famous for its conformational flexibility, primarily the "ring flipping" between two low-energy chair conformations. masterorganicchemistry.comnih.gov When substituents are present, as in Cyclohexanone, 2-isopropyl-, oxime, the two chair conformations are no longer equivalent in energy. libretexts.org The substituent groups can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulkier groups to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org
Potential Energy Surface Mapping for Reaction Pathways
The concept of the potential energy surface (PES) is fundamental in computational chemistry for elucidating the mechanisms of chemical reactions. wayne.edunih.gov A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable structures (reactants and products), which correspond to minima on the surface, and transition states, which are saddle points connecting these minima and represent the energy barrier of a reaction. wayne.edunih.gov
For Cyclohexanone, 2-isopropyl-, oxime, mapping the potential energy surface would be crucial for understanding its synthesis and reactivity. For instance, the formation of the oxime from 2-isopropylcyclohexanone (B93567) and hydroxylamine (B1172632) involves a condensation reaction. wikipedia.org A computational study would map the energy changes as the reactants approach each other, form an intermediate, and finally release a water molecule to yield the oxime. This pathway would involve locating the transition state for the reaction, the energy of which determines the reaction rate.
Similarly, the Beckmann rearrangement is a classic reaction of oximes, where they rearrange to form amides. In an industrial context, cyclohexanone oxime is a key intermediate in the production of caprolactam, the precursor to Nylon 6, via this rearrangement. wikipedia.org A potential energy surface mapping for the Beckmann rearrangement of Cyclohexanone, 2-isopropyl-, oxime would reveal the intricate details of the carbocationic intermediate and the migration of the alkyl or aryl group. The presence of the isopropyl group at the 2-position would introduce specific stereochemical and electronic effects that could be precisely modeled.
Hypothetical Reaction Coordinate for the Formation of Cyclohexanone, 2-isopropyl-, oxime:
This table illustrates the type of data that would be generated from a PES calculation for the formation of the target oxime. The energies are hypothetical and serve to demonstrate the concept.
| Reaction Step | Geometry (Schematic) | Relative Energy (kcal/mol) |
| Reactants | 2-isopropylcyclohexanone + Hydroxylamine | 0 |
| Transition State 1 | [C-N bond forming] | +15 |
| Intermediate | Hemiaminal | -5 |
| Transition State 2 | [O-H bond breaking, C=N forming] | +20 |
| Products | Cyclohexanone, 2-isopropyl-, oxime + H₂O | -10 |
Structure-Reactivity Relationship Studies through Computational Models
Computational models are powerful tools for establishing relationships between the structure of a molecule and its chemical reactivity. By calculating various molecular descriptors, it is possible to predict how a molecule will behave in a chemical reaction. For Cyclohexanone, 2-isopropyl-, oxime, these studies would provide a quantitative understanding of how the isopropyl substituent influences the properties of the cyclohexanone oxime core.
Key aspects that would be investigated include:
Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are critical in determining reactivity. The electron-donating nature of the isopropyl group would be expected to influence the nucleophilicity of the oxime nitrogen and the electrophilicity of the imine carbon.
Steric Effects: The size and orientation of the isopropyl group create steric hindrance, which can affect the approach of reactants and influence the stereochemical outcome of reactions. Computational models can quantify these steric effects.
Calculated Molecular Descriptors for Related Compounds:
The following table presents a hypothetical comparison of calculated properties for cyclohexanone oxime and the anticipated properties for Cyclohexanone, 2-isopropyl-, oxime, illustrating the expected influence of the isopropyl group.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Cyclohexanone oxime | C₆H₁₁NO | 113.16 wikipedia.orgnih.gov | 2.1 | -9.5 | 1.2 |
| Cyclohexanone, 2-isopropyl-, oxime | C₉H₁₇NO | 155.24 | 2.3 | -9.3 | 1.4 |
Note: The values for Cyclohexanone, 2-isopropyl-, oxime are hypothetical and for illustrative purposes.
These computational approaches, while not yet extensively applied to Cyclohexanone, 2-isopropyl-, oxime in published research, provide a robust framework for predicting and understanding its chemical nature. Such studies are essential for the rational design of synthetic routes and for predicting the properties of novel materials derived from this compound.
Derivatives of Cyclohexanone Oxime and Their Research Significance
Synthesis of Substituted Cyclohexanone (B45756) Oxime Derivatives
The synthesis of derivatives of 2-isopropylcyclohexanone (B93567) oxime can be approached in two primary ways: modification of the oxime functional group after its formation or by starting with an already substituted cyclohexane (B81311) ring.
The hydroxyl group of an oxime is amenable to various substitution reactions, leading to the formation of O-substituted derivatives such as ethers, esters, and carbamates. These derivatives are often synthesized to modify the oxime's reactivity, particularly in rearrangement reactions.
O-Acyl Oximes (Esters): Oxime esters are commonly prepared through the acylation of the parent oxime. This can be achieved using carboxylic acid chlorides or anhydrides. researchgate.net For instance, reacting an oxime with an acid chloride in the presence of a base like pyridine (B92270) yields the corresponding O-acyl oxime. Alternatively, acid anhydrides can be used, sometimes with an acid catalyst like perchloric acid. researchgate.net A variety of acylating agents can be used, leading to a wide range of oxime esters, including sensitive derivatives like O-pivaloyl and O-pentafluorobenzoyl oximes, which have been used in studies of palladium-catalyzed aromatization reactions. nih.gov
O-Sulfonyl Oximes (Sulfonate Esters): Sulfonate esters of oximes, such as tosylates or mesylates, are particularly important intermediates. They are readily prepared by reacting the oxime with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. orgsyn.orgwikipedia.org These O-sulfonyl derivatives are highly reactive and are often used to initiate rearrangements like the Beckmann and Neber rearrangements because the sulfonate group is an excellent leaving group. orgsyn.orgwikipedia.org
O-Alkyl Oximes (Ethers) and Carbamates: While less common in the context of rearrangements, O-alkyl ethers can be synthesized through standard ether synthesis protocols, such as Williamson ether synthesis. O-carbamoyl oximes (carbamates) can also be prepared, typically by reacting the oxime with an isocyanate.
The general synthetic strategies are summarized in the table below.
| Derivative Class | Reagents | General Reaction |
| Esters | Acid Chloride/Base or Acid Anhydride (B1165640)/Catalyst | R-C(=NOH)-R' + R''COCl → R-C(=NOCOR'')-R' + HCl |
| Sulfonate Esters | Sulfonyl Chloride/Base | R-C(=NOH)-R' + R''SO₂Cl → R-C(=NOSO₂R'')-R' + HCl |
| Carbamates | Isocyanate | R-C(=NOH)-R' + R''NCO → R-C(=NOCONHR'')-R' |
Table 1: Synthesis of O-Substituted Oxime Derivatives.
Ring-substituted cyclohexanone oximes, such as 2-isopropylcyclohexanone oxime, are typically synthesized from the corresponding substituted ketone. The most common method is the condensation reaction between the ketone and hydroxylamine (B1172632) or one of its salts, like hydroxylamine hydrochloride. youtube.comprepchem.com
The general synthesis involves dissolving the substituted ketone (e.g., 2-isopropylcyclohexanone) and hydroxylamine hydrochloride in a solvent, often with a base like sodium acetate (B1210297) to neutralize the liberated HCl and generate free hydroxylamine in situ. youtube.comprepchem.com The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. scribd.com The presence of alkyl groups on the ring, such as the isopropyl group at the C-2 position, does not generally hinder the oximation reaction. lookchem.comgoogle.com
| Starting Material | Reagents | Product |
| 2-Isopropylcyclohexanone | Hydroxylamine Hydrochloride, Sodium Acetate | 2-Isopropylcyclohexanone oxime |
| 4-tert-Butylcyclohexanone | Hydroxylamine Hydrochloride, Sodium Acetate | 4-tert-Butylcyclohexanone oxime |
| Menthone | Hydroxylamine Hydrochloride, Sodium Acetate | Menthone oxime |
Table 2: Synthesis of Ring-Substituted Cyclohexanone Oximes.
Chemical Reactivity and Transformations of Derivatives
The derivatives of 2-isopropylcyclohexanone oxime exhibit rich chemical reactivity, serving as precursors for various molecular transformations, most notably rearrangement reactions.
The Beckmann and Neber rearrangements are two of the most significant transformations of ketoxime derivatives. The outcome of these reactions is highly dependent on the structure of the oxime and the reaction conditions.
Beckmann Rearrangement: This classic reaction transforms an oxime into an amide (or a lactam if the oxime is cyclic) under acidic conditions. wikipedia.orgbyjus.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation in strong acid or by derivatization into a sulfonate ester. msu.educhem-station.com A key feature of the Beckmann rearrangement is its stereospecificity: the group that migrates to the electron-deficient nitrogen is the one that is in an anti-periplanar position to the leaving group. msu.educhem-station.com
For an unsymmetrical ketoxime like 2-isopropylcyclohexanone oxime, two geometric isomers (E and Z) are possible, which could potentially lead to two different lactam products. However, for α-alkylcyclohexanone oximes, research has shown that the rearrangement often leads to a single product where the nitrogen atom becomes attached to the more substituted α-carbon. lookchem.com In the case of 2-isopropylcyclohexanone oxime, this would result in the formation of 7-isopropyl-ε-caprolactam. This selectivity is governed by the relative migratory aptitude of the two carbon groups and the stereochemistry of the oxime precursor. chem-station.com
Neber Rearrangement: The Neber rearrangement converts a ketoxime into an α-amino ketone. wikipedia.org This reaction typically proceeds through an O-sulfonyl derivative of the oxime (e.g., a tosylate). Treatment of the oxime tosylate with a base leads to the formation of an intermediate azirine, which is then hydrolyzed to yield the final α-amino ketone product. wikipedia.org The Beckmann rearrangement is a common side reaction. wikipedia.org For 2-isopropylcyclohexanone oxime, the Neber rearrangement would be expected to produce 2-amino-2-isopropylcyclohexanone.
| Rearrangement | Starting Material | Key Intermediate | Product (for 2-isopropylcyclohexanone oxime) |
| Beckmann | Oxime or O-Sulfonyl Oxime | Nitrilium ion | 7-Isopropyl-ε-caprolactam |
| Neber | O-Sulfonyl Oxime | Azirine | 2-Amino-2-isopropylcyclohexanone |
Table 3: Major Rearrangement Reactions of Oxime Derivatives.
Beyond rearrangements, oxime derivatives are valuable intermediates for synthesizing other classes of compounds, particularly amines.
One notable application involves the reaction of oxime sulfonates with organoaluminum reagents. orgsyn.org For example, cyclohexanone oxime methanesulfonate (B1217627) can be treated with a trialkylaluminum reagent followed by reduction with diisobutylaluminum hydride (DIBAL-H). This sequence results in the formation of an α-alkylated cyclic amine. orgsyn.org This method provides a pathway to introduce an alkyl group and form a new C-C bond while simultaneously reducing the oxime functionality to an amine, all without isolating the intermediate imine. orgsyn.org
Furthermore, the N-O bond of oximes can undergo fragmentation, often mediated by transition metals or photochemistry, to generate iminyl radicals. nsf.gov These radicals are highly versatile intermediates that can participate in a variety of bond-forming reactions, including additions to π-systems, making oxime derivatives useful precursors in complex molecule synthesis. nsf.gov Reduction of the oxime group itself, for example using sodium amalgam, is a direct route to the corresponding primary amine, in this case, 2-isopropylcyclohexylamine. wikipedia.org
Stereochemistry and Conformational Isomerism of Oximes
The stereochemistry of substituted cyclohexanone oximes is complex, involving both geometric isomerism at the C=N double bond and conformational isomerism of the six-membered ring.
Geometric Isomerism: The C=N double bond of 2-isopropylcyclohexanone oxime can exist in two geometric forms: the E-isomer, where the hydroxyl group is on the opposite side of the ring relative to the C-2 isopropyl group, and the Z-isomer, where it is on the same side. The stereochemical outcome of reactions like the Beckmann rearrangement is directly dependent on which isomer is reacting, as the migrating group must be anti to the leaving OH (or O-sulfonate) group. wikipedia.org
Syn/Anti Isomerism in Oximes
Oximes are chemical compounds containing the C=NOH functional group, formed by the reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgarpgweb.com Due to the restricted rotation around the carbon-nitrogen double bond (C=N), oximes exhibit a form of stereoisomerism known as geometrical isomerism. adichemistry.com The isomers are distinguished by the spatial arrangement of the hydroxyl (-OH) group relative to other substituents attached to the carbon atom. These geometric isomers are designated using the syn and anti nomenclature. adichemistry.com
In the case of aldoximes, which are derived from aldehydes, the syn isomer is the one where both the hydrogen atom and the hydroxyl group are on the same side of the C=N double bond. Conversely, the anti form has the hydrogen and hydroxyl groups on opposite sides. adichemistry.com
For ketoximes, which are derived from ketones like cyclohexanone, the naming convention is slightly different. Since there are two organic groups attached to the carbonyl carbon, the syn and anti descriptors specify the relationship between the hydroxyl group and a designated substituent group. For instance, in a compound named "syn methyl ethyl ketoxime," the hydroxyl group and the methyl group are on the same side of the double bond. adichemistry.com An alternative and more systematic method is the E/Z notation. The Z isomer has the hydroxyl group and the higher-priority substituent (based on Cahn-Ingold-Prelog rules) on the same side, while the E isomer has them on opposite sides. adichemistry.com
In the context of substituted cyclohexanone oximes, such as Cyclohexanone, 2-isopropyl-, oxime, the hydroxyl group can be either syn or anti with respect to the substituent at the 2-position (the isopropyl group). X-ray diffraction studies on related 2-substituted cyclohexanone oximes have shown that they can exist in the (E) configuration, where the cyclohexyl ring is in a slightly distorted chair conformation and the substituent at the 2-position is in the axial position. nih.gov
The two isomers often exhibit different physical and chemical properties. adichemistry.com For example, in FT-IR spectroscopy, the O-H bond vibrations for anti isomers are observed at a higher wavenumber compared to the corresponding syn isomers. nih.gov Similarly, their polarity can differ, which affects their behavior in chromatography. nih.gov The significance of this isomerism extends to fields like medicinal chemistry, where, for instance, the syn-isomers of certain cephalosporin (B10832234) antibiotics show superior antibacterial activity compared to their anti counterparts. google.com
Factors Influencing Isomer Ratio and Stability
The formation of syn and anti isomers during an oximation reaction and the stability of these isomers are influenced by several factors, primarily steric hindrance and the electronic effects of the substituents, as well as reaction conditions like pH.
Steric Hindrance: The steric bulk of the substituents on the ketone plays a crucial role in determining the product ratio. The reaction to form an oxime proceeds through the addition of hydroxylamine to the carbonyl group, followed by the elimination of water. scribd.com When the reaction is under thermodynamic control, the product distribution is governed by the relative thermodynamic stabilities of the syn and anti products. scribd.com
Generally, the isomer with less steric hindrance is more stable and is therefore the favored product. scribd.com For a ketoxime with two different alkyl groups, the anti isomer, where the larger group is on the opposite side of the hydroxyl group, is typically more stable than the syn isomer, where the larger group and the hydroxyl group are on the same side, leading to greater steric repulsion. scribd.com For example, in the derivatization of certain steroids, the formation of the cis (or syn) isomer is considered unfavorable due to steric hindrance from the bulky ring structure, resulting in the preferential formation of the trans (anti) isomer. researchgate.net Research on a series of oximes has been used to quantitatively assess the steric hindrance of various groups like hydrogen, methyl, ethyl, isopropyl, and t-butyl by analyzing the resulting syn/anti isomer ratios using NMR spectroscopy. researchgate.net
Electronic Effects: The electronic properties of the substituents can also influence isomer stability. The replacement of a hydrogen atom on the oximic carbon with a methyl group has been observed to increase the activity in certain compounds. This is attributed to the methyl group's ability to delocalize the partial positive charge on the oximic carbon and its contribution to lipophilicity, which can enhance binding to receptor sites. researchgate.net
Reaction Conditions (pH): The pH of the reaction medium can significantly affect the isomerization process between syn and anti forms. nih.gov Studies on indole-3-carbaldehyde oxime derivatives have shown that the anti isomers have considerably low stability in an acidic medium, which favors isomerization to the more stable syn product. nih.gov Consequently, carrying out the oximation reaction under acidic conditions can be a strategy to obtain a higher yield of the syn isomer. nih.gov
The interplay of these factors determines the final ratio of isomers. The table below summarizes the key influencing factors.
Table 1: Factors Influencing Oxime Isomer Ratio and Stability
| Factor | Influence on Isomer Ratio & Stability |
|---|---|
| Steric Hindrance | The isomer with less steric repulsion between the hydroxyl group and bulky substituents is generally more stable and formed in a higher ratio. The anti isomer is often favored. scribd.com |
| Electronic Effects | Electron-donating or withdrawing groups can affect the electron density around the C=N bond, influencing the relative stability of the isomers. researchgate.net |
| Reaction pH | The pH of the medium can catalyze the interconversion of isomers. Acidic conditions can favor the isomerization of less stable anti isomers to the more stable syn form in certain systems. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cyclohexanone, 2-isopropyl-, oxime (6CI) |
| Cyclohexanone |
| Cyclohexanone oxime |
| Hydroxylamine |
| Indole-3-carbaldehyde oxime |
Industrial Process Research and Development for Cyclohexanone Oxime Production
Process Efficiency and Optimization
The efficiency of cyclohexanone (B45756) oxime production is a key focus of industrial research, aiming to maximize yield while minimizing costs and environmental impact. The ammoximation process, which directly synthesizes the oxime from cyclohexanone, ammonia (B1221849), and hydrogen peroxide, is noted for its short process, mild reaction conditions, and high nitrogen atom utilization. acs.orgacs.org
Optimization studies have explored various process parameters to enhance performance. Key variables include reaction temperature, residence time, and the molar ratios of reactants. researchgate.net Simulations and experimental work have shown that under optimized conditions, such as a reaction temperature of 80°C, the conversion of cyclohexanone can reach as high as 99.86%. researchgate.netirjet.net The process is exothermic, and some of the heat generated is often recovered to preheat the reagents, further improving energy efficiency. eni.com
Table 1: Optimized Operating Conditions and Performance in Cyclohexanone Ammoximation
| Parameter | Optimized Value/Result | Source |
| Reaction Temperature | 80 °C | irjet.net |
| Cyclohexanone Conversion | 99.86% - 100% | researchgate.netirjet.net |
| Key Reactants | Cyclohexanone, Ammonia, Hydrogen Peroxide | eni.com |
| Primary By-product | Water | eni.com |
Catalyst Development and Engineering for Oxime Synthesis and Rearrangement
Catalyst technology is at the heart of modern cyclohexanone oxime production. The development of titanium silicalite (TS-1) catalysts was a significant breakthrough, enabling the highly efficient ammoximation route. eni.com These catalysts feature isolated titanium active sites within a zeolite structure, which effectively promote the oxidation reaction with hydrogen peroxide. acs.orgeni.com
Research in catalyst development focuses on several key areas:
Improving Catalyst Activity and Selectivity: Efforts are ongoing to enhance the performance of TS-1 catalysts. This includes modifying the catalyst structure and controlling the distribution of active species to improve conversion rates and selectivity towards the desired oxime product. acs.org
Bifunctional and Novel Catalysts: Researchers have explored bifunctional catalysts, such as palladium and gold nanoparticles on carbon, which can facilitate a one-pot reaction from nitrobenzene (B124822) to cyclohexanone oxime. nih.gov Other novel systems include hierarchically porous TS-1 zeolites and Zn-Cu alloy catalysts for electrochemical synthesis routes. nih.govacs.org
Catalyst Stability and Lifespan: In industrial settings, the longevity of the catalyst is crucial for economic viability. Development includes creating robust catalyst formulations, such as composite catalysts embedded in resin, to minimize loss and deactivation over time in fixed-bed or slurry reactors. patsnap.com
The subsequent Beckmann rearrangement of cyclohexanone oxime to caprolactam is also a subject of intense catalyst research. While traditionally using strong acids like fuming sulfuric acid, which creates large amounts of ammonium (B1175870) sulfate (B86663) waste, newer research focuses on solid acid catalysts and milder, organocatalyzed routes to improve the sustainability of this critical step. researchgate.netwikipedia.org
Table 2: Key Catalysts in Cyclohexanone Oxime Synthesis
| Catalyst Type | Application | Key Features | Source(s) |
| Titanium Silicalite (TS-1) | Ammoximation of Cyclohexanone | High activity and selectivity; enables direct synthesis with H₂O₂. | acs.orgeni.com |
| Pd and Au Nanoparticles on Carbon | One-pot synthesis from nitrobenzene | Bifunctional catalyst for a multi-step transformation. | nih.gov |
| Zn-Cu Alloy Catalysts | Electrochemical Synthesis | Drives electrochemical reduction of nitrate (B79036) to form the oxime. | acs.orgnih.gov |
| Ti-MWW-F Molecular Sieve | Ammoximation in fixed-bed reactors | Used in composite catalysts to improve stability. | patsnap.com |
Reactor Design and Process Intensification
Effective reactor design is critical for maximizing the efficiency, safety, and scalability of cyclohexanone oxime production. For the widely used ammoximation process, refrigerated continuous stirred-tank reactors (CSTRs) are common. eni.com These reactors are specifically designed to handle the three-phase system (liquid reactants, solid catalyst, and gaseous ammonia) and manage the exothermic nature of the reaction.
Innovations in reactor design include:
Internal Components for Enhanced Mixing and Heat Transfer: Patented designs feature specific internal structures like a cylindrical draft tube, toroidal distributors for reactants (ammonia, cyclohexanone, hydrogen peroxide), and an internal liquid ammonia evaporation coil. google.com These elements are engineered to improve the mixing of components and maximize both heat-transfer and mass-transfer coefficients. google.com
Catalyst Retention Systems: To operate continuously, CSTRs for slurry-based reactions are equipped with internal filtering systems that retain the solid catalyst particles within the reactor while allowing the liquid product stream to exit. eni.com
Fixed-Bed Reactors: An alternative to CSTRs, fixed-bed reactors offer simplified catalyst separation. Research in this area involves designing catalyst beds with specific compositions, such as layers containing titanium-silicon molecular sieves and resin, to optimize the reaction along the flow path of the reactants. patsnap.com
Process Intensification: The development of flow chemistry reactors represents a move towards process intensification. cardiff.ac.uk Adapting oxime synthesis to continuous flow systems can offer better control over reaction conditions, enhance safety, and allow for the integration of multiple synthetic steps. cardiff.ac.uknumberanalytics.com
The design process often employs advanced tools like computational fluid dynamics (CFD) to model and optimize the performance of key equipment, including the reactor vessel, agitator, and feed distributors. eni.com
Integration of Reaction and Separation Processes
In one such integrated process, a secondary alcohol like isopropanol (B130326) is oxidized to produce a mixture containing hydrogen peroxide and a co-product ketone (acetone). googleapis.comcapes.gov.br This oxidant mixture is then used directly in the ammoximation of cyclohexanone. The process demonstrates high efficiency as the ketone co-product can be hydrogenated back to the secondary alcohol and recycled, creating a closed loop where cyclohexanone is the only net organic material consumed. googleapis.com This approach avoids the costs and hazards associated with transporting and storing concentrated hydrogen peroxide.
The separation of the final cyclohexanone oxime product from the reaction mixture is also a critical, multi-step process that is continuously optimized. A typical downstream process involves a series of distillation and extraction steps:
Ammonia Removal: Unreacted ammonia is first distilled from the reaction solution and recycled. google.com
Solvent Extraction: The oxime is extracted from the aqueous solution using an organic solvent. google.com
Purification: The organic extract is washed with water, followed by distillation to remove the solvent and any remaining unreacted cyclohexanone, which is also recycled. eni.comgoogle.com
Final Product: Pure, anhydrous cyclohexanone oxime is obtained as the final product. google.com
Another innovative separation technique involves azeotropic distillation. Anhydrous oxime can be recovered from an aqueous solution by vaporizing the solution along with a water-immiscible organic solvent. The combined vapors are condensed, and the organic phase containing the oxime is easily separated from the aqueous phase, circumventing potential hazards associated with other drying methods. google.com
Feedstock Diversification and Sustainability in Oxime Production
Sustainability is a major driver of innovation in chemical manufacturing, prompting research into greener and more diverse feedstocks for cyclohexanone oxime production. The shift from older methods to the ammoximation process was a significant step forward, as it eliminated the production of ammonium sulfate by-products. eni.com
Current research is exploring several avenues for enhancing sustainability:
Alternative Nitrogen Sources: Instead of relying solely on ammonia, processes using alternative nitrogen sources are being developed. One approach involves the electrochemical reduction of nitrate, often considered a water pollutant, to form the hydroxylamine (B1172632) intermediate needed for oximation. acs.orgnih.gov Another novel concept uses air as the initial nitrogen source, converting it to nitrogen oxides (NOx) via plasma, which are then used in an electrochemical process to synthesize the oxime. researchgate.net
Bio-based Feedstocks: There is growing interest in producing oximes from sustainable, lignocellulose-derived aldehydes. nih.gov Research has shown that catalysts like hierarchically porous zeolite (HTS-1) can effectively convert biomass-derived compounds, such as vanillin, into the corresponding oximes. nih.gov While not directly producing cyclohexanone oxime, this demonstrates a pathway for creating valuable N-containing products from renewable biomass.
Greener Oxidants and Reaction Media: The use of hydrogen peroxide in the ammoximation process is already considered green, as its by-product is water. academax.com Further research focuses on performing reactions in environmentally benign solvents like water, or even under solvent-free conditions, to reduce pollution and energy consumption. academax.comnih.gov
Electrochemical synthesis is emerging as a particularly promising sustainable pathway. These methods can operate under ambient conditions, utilize nitrogenous waste streams like nitrate as feedstocks, and can be powered by renewable electricity, offering a potentially more economical and environmentally friendly route to essential chemical intermediates like cyclohexanone oxime. acs.orgresearchgate.net
Future Research Directions and Theoretical Advancements
Development of Novel Catalytic Systems for Sustainable Synthesis
The industrial synthesis of cyclohexanone (B45756) oxime, a crucial precursor for caprolactam and subsequently Nylon-6, has traditionally relied on processes that are environmentally taxing. nih.govlivescience.io A significant thrust in future research is the development of innovative and sustainable catalytic systems that can be applied to the synthesis of substituted oximes like the 2-isopropyl derivative.
A promising frontier is electrosynthesis, which offers a greener alternative by using renewable electricity to drive reactions under ambient conditions. nih.gov Recent studies have demonstrated the one-pot electrosynthesis of cyclohexanone oxime from aqueous nitrate (B79036), utilizing Zn-Cu alloy catalysts. nih.govresearchgate.net One such system, a Zn93Cu7 electrocatalyst, achieved a high yield of 97% and a Faradaic efficiency of 27% at 100 mA/cm². nih.govresearchgate.net This electrochemical approach circumvents the harsh conditions required for traditional hydroxylamine (B1172632) production. nih.gov The mechanism involves the electrochemical reduction of nitrate to form a hydroxylamine intermediate, which then reacts with cyclohexanone. nih.govresearchgate.net Future work will likely focus on optimizing these alloy catalysts for derivatives like 2-isopropylcyclohexanone (B93567), potentially enhancing reaction rates and selectivity.
Another innovative approach integrates plasma and electrocatalysis, using air as a nitrogen source to produce cyclohexanone oxime under ambient conditions. researchgate.net A Cu/TiO2 catalyst in such an integrated system achieved a high formation rate and selectivity. researchgate.net Furthermore, novel titanosilicate zeolites, such as Ti-MWW and TS-1, have shown high efficiency and selectivity in the liquid-phase ammoximation of cyclohexanone using hydrogen peroxide as a green oxidant. livescience.ioecnu.edu.cn These systems, which produce water as the main by-product, represent a significant step towards cleaner oxime production. livescience.io Research will likely extend these catalytic systems to the synthesis of substituted cyclohexanones, investigating how steric hindrance from groups like isopropyl affects catalyst performance and product yield.
| Catalytic System | Reactants | Key Advantages | Relevant Compound |
| Zn-Cu Alloy Electrocatalyst | Cyclohexanone, Aqueous Nitrate | Sustainable, ambient conditions, high yield | Cyclohexanone Oxime |
| Cu/TiO2 Plasma-Electrocatalysis | Cyclohexanone, Air | Uses air as nitrogen source, ambient conditions | Cyclohexanone Oxime |
| Titanosilicate Zeolites (e.g., Ti-MWW, TS-1) | Cyclohexanone, NH3, H2O2 | Green oxidant (H2O2), water as by-product, high selectivity | Cyclohexanone Oxime |
Advanced Computational Modeling of Complex Reaction Networks
The advancement of computational chemistry provides powerful tools to understand and predict the behavior of complex reaction networks involved in oxime synthesis and rearrangement. Theoretical calculations, particularly Density Functional Theory (DFT), are becoming indispensable for elucidating reaction mechanisms at the molecular level.
In the electrochemical synthesis of cyclohexanone oxime, DFT calculations have been used to understand the role of the catalyst surface in the adsorption of nitrogen species, which is crucial for controlling product selectivity. nih.govresearchgate.net These models can explain why certain alloy compositions, like Zn93Cu7, are more effective than pure metals by revealing differences in the adsorption energies of reaction intermediates. nih.gov Future computational studies will likely focus on modeling the synthesis of substituted oximes, such as 2-isopropylcyclohexanone oxime. These models will need to account for the electronic and steric effects of the alkyl substituent on the adsorption of reactants and the energy barriers of intermediate steps, thereby guiding the design of more efficient and selective catalysts.
Computational modeling is also critical for understanding rearrangement reactions. For the Beckmann rearrangement, theoretical studies can map out the potential energy surface, identify transition states, and predict the regioselectivity of the reaction, which is particularly important for unsymmetrical ketoximes. scribd.com By modeling the rearrangement of 2-isopropylcyclohexanone oxime, researchers can predict the favored migration product and understand how the isopropyl group influences the stability of carbocation intermediates, providing insights that are difficult to obtain through experimental means alone.
Exploration of New Rearrangement Pathways for Substituted Oximes
The Beckmann rearrangement, which converts ketoximes to amides or lactams, is a cornerstone reaction in organic synthesis, most notably in the industrial production of ε-caprolactam from cyclohexanone oxime. scribd.comresearchgate.net While this reaction is well-established, future research is directed towards exploring new rearrangement pathways and catalytic systems, especially for substituted oximes.
The classic Beckmann rearrangement often requires strong acids like oleum, leading to corrosion and environmental concerns. researchgate.net Research is actively seeking milder and more sustainable alternatives. researchgate.net This includes the use of solid acids, molecular sieves, and ionic liquids as catalysts. researchgate.net For a substituted compound like 2-isopropylcyclohexanone oxime, the presence of the isopropyl group makes the ketone unsymmetrical, leading to potential regioselectivity issues during the rearrangement. Understanding and controlling which alkyl group migrates is a key challenge. New catalytic systems could be designed to favor the migration of a specific group, leading to the synthesis of novel, selectively substituted caprolactams.
Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, has emerged as a sustainable alternative that often reduces or eliminates the need for solvents. researchgate.net Applying this technique to the Beckmann rearrangement of substituted oximes could lead to cleaner processes and potentially different product selectivities compared to traditional solution-based methods. researchgate.net The exploration of such novel reaction conditions is a key area for future investigation.
Green Chemistry Principles in Oxime Production and Utilization
The principles of green chemistry are increasingly guiding the development of new chemical processes, and oxime production is no exception. libretexts.org The goal is to design processes that are more atom-economical, use less hazardous substances, and are more energy-efficient. livescience.iolibretexts.org
A prime example of green innovation in this area is the development of a continuous ammoximation process for cyclohexanone oxime production in a single reactor. livescience.io This technology utilizes a TS-1 zeolite catalyst with hydrogen peroxide as the oxidant, reacting cyclohexanone with ammonia (B1221849) in a one-step process. livescience.io This method significantly simplifies the production process, reduces plant investment, and drastically cuts down on emissions compared to conventional routes that generate large amounts of by-products like ammonium (B1175870) sulfate (B86663). livescience.iorwth-aachen.de The main by-product of this green process is water. livescience.io
Future research will focus on adapting these green principles to the synthesis of more complex molecules like 2-isopropylcyclohexanone oxime. This involves finding or designing catalysts that can accommodate bulkier substrates while maintaining high conversion and selectivity. The use of electrosynthesis with renewable energy and benign nitrogen sources like air or nitrate also aligns perfectly with green chemistry principles. nih.govresearchgate.net Furthermore, developing solvent-free reaction conditions, as seen in some catalytic oxidation processes and mechanochemical methods, will be a continuing trend. researchgate.netresearchgate.net
| Green Chemistry Approach | Traditional Method | Key Improvement |
| Single-Reactor Ammoximation (TS-1/H2O2) | Hydroxylamine Salt Process | Simplified process, water as by-product, reduced emissions. livescience.io |
| Electrosynthesis (e.g., Zn-Cu catalyst) | High-temperature/pressure synthesis | Ambient conditions, uses renewable electricity. nih.gov |
| Solvent-Free Catalysis | Reactions in organic solvents | Reduced waste, simplified purification. researchgate.net |
Design and Synthesis of Novel Functionalized Cyclohexanone Oxime Scaffolds
Beyond their role as industrial intermediates, functionalized oximes are valuable scaffolds in medicinal chemistry and materials science. arpgweb.comfrontiersin.org A significant future direction is the design and synthesis of novel cyclohexanone oxime derivatives, including those with functional groups appended to the isopropyl substituent or other positions on the cyclohexyl ring.
The oxime functional group itself is a versatile handle for further chemical transformations. juniperpublishers.com By introducing substituents like the isopropyl group, the chemical and physical properties of the molecule can be fine-tuned. Research in this area involves developing synthetic strategies to create a diverse library of functionalized cyclohexanone oximes. These new scaffolds could then be evaluated for various applications. For instance, in drug discovery, novel oxime derivatives are investigated as inhibitors for specific biological targets like kinases. frontiersin.org The design process often involves a core-hopping strategy or the modification of a known active scaffold to improve potency and selectivity. nih.gov
The synthesis of these complex molecules will require advanced synthetic methodologies. Researchers might explore multi-component reactions or chemo-selective functionalization techniques to build molecular complexity efficiently. The conformational properties of these new scaffolds will also be of interest, as the flexibility of the cyclohexyl ring can influence how the molecule interacts with biological targets or assembles in materials. arpgweb.com
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing cyclohexanone oxime derivatives, such as 2-isopropyl-cyclohexanone oxime?
- Methodological Answer : Cyclohexanone oxime derivatives are typically synthesized via ammoximation (cyclohexanone + hydroxylamine) or one-pot catalytic hydrogenation . For example:
- Ammoximation : TS-1 molecular sieve catalysts enable solvent-free, continuous ammoximation with high selectivity under mild conditions .
- One-pot synthesis : Palladium/gold nanoparticles on carbon catalyze nitrobenzene conversion to cyclohexanone oxime with 97% yield under hydrogen at 60°C .
- Electrochemical synthesis : A Pickering-emulsion-integrated electrode enhances biphasic oximation efficiency by optimizing interfacial interactions between cyclohexanone and hydroxylamine precursors .
Q. How are spectroscopic techniques applied to characterize cyclohexanone oxime derivatives?
- Methodological Answer : FT-IR/FT-Raman spectroscopy is used to assign vibrational modes and validate molecular structure. Computational methods (e.g., DFT/B3LYP with 6-311++G(d,p) basis sets) predict vibrational frequencies and electronic properties, which are cross-verified with experimental spectra . NMR and UV-Vis further confirm stereochemical and electronic features.
Q. What thermodynamic properties are critical for optimizing cyclohexanone oxime synthesis and stability?
- Methodological Answer : Key thermodynamic parameters include:
- Phase transition data : Melting points and enthalpy changes (e.g., cyclohexanone oxime melts at 273.4 K with ΔH = 0.34 kJ/mol) .
- Ideal-gas enthalpies of formation : Calculated via calorimetry and computational models to assess reaction feasibility .
- Solubility profiles : Miscibility in water (87 mg/mL) and organic solvents informs solvent selection for synthesis .
Advanced Research Questions
Q. How can catalytic efficiency in cyclohexanone ammoximation be systematically optimized?
- Methodological Answer : Optimization strategies include:
- Catalyst design : Bifunctional TS-1 molecular sieves with controlled pore structures enhance hydroxylamine intermediate formation .
- In situ H₂O₂ generation : Au/TiO₂ catalysts paired with plasma-activated nitrogen sources reduce reliance on external oxidants .
- Kinetic studies : Monitoring nitrobenzene conversion rates under varying H₂ pressures and temperatures identifies rate-limiting steps .
Q. What mechanistic insights explain contradictions in cyclohexanone oxime toxicity data?
- Methodological Answer : Discrepancies arise from metabolic activation pathways:
- In vivo studies : Oral administration in rats shows dose-dependent hematotoxicity (10–300 mg/kg), linked to nitric oxide release from oxime metabolism .
- In vitro assays : Mutagenicity in TA1535 Salmonella strains (but not TA100) suggests nitroso intermediate formation requires specific S9 liver fractions .
- Computational models : QSAR analyses predict pro-hapten activation risks, guiding safer derivative design .
Q. How can electrocatalytic systems be designed for ambient-condition synthesis of cyclohexanone oxime?
- Methodological Answer : Innovations include:
- Pickering-emulsion electrodes : Stabilize water-organic interfaces to minimize hydroxylamine hydrogenation, achieving 85% Faradaic efficiency .
- Plasma-electrocatalysis integration : Air plasma generates reactive nitrogen species (NO₃⁻), which are electro-reduced to hydroxylamine intermediates at Cu/TiO₂ cathodes .
- Flow reactors : Continuous systems with GC-FID monitoring enable real-time yield quantification (e.g., diphenyl ether as an internal standard) .
Q. What strategies resolve analytical challenges in quantifying cyclohexanone oxime during reaction optimization?
- Methodological Answer : Advanced analytical workflows include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
